2-Bromo-5-propoxypyridine
Description
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Properties
IUPAC Name |
2-bromo-5-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYGEMJWLYTXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312233 | |
| Record name | 2-Bromo-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144110-15-5 | |
| Record name | 2-Bromo-5-propoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1144110-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-5-propoxypyridine structure and IUPAC name
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
2-Bromo-5-propoxypyridine (CAS: 1144110-15-5) is a versatile halogenated heterocyclic building block used extensively in the synthesis of pharmaceutical agents and agrochemicals.[1] Characterized by a reactive electrophilic center at the C2 position and a lipophilic propoxy ether tail at C5, it serves as a critical intermediate for optimizing the physicochemical properties (LogP, solubility) of drug candidates. This guide details its structural identification, validated synthetic protocols, and reactivity profile in palladium-catalyzed cross-coupling reactions.
Structural Characterization & Nomenclature[2]
The precise identification of 2-Bromo-5-propoxypyridine relies on the IUPAC prioritization rules for heterocyclic systems. The pyridine nitrogen is assigned position 1. Substituents are numbered to give the lowest locants, but the halogen (bromo) and ether (propoxy) groups define the functional landscape.
Physicochemical Identity Table[1][2]
| Property | Data |
| IUPAC Name | 2-Bromo-5-propoxypyridine |
| Common Synonyms | 6-Bromo-3-propoxypyridine; 2-Bromo-5-n-propoxypyridine |
| CAS Number | 1144110-15-5 |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 216.08 g/mol |
| SMILES | CCCOC1=CN=C(Br)C=C1 |
| InChI Key | WYYGEMJWLYTXMK-UHFFFAOYSA-N |
| LogP (Predicted) | ~2.7 (Modulates lipophilicity vs. Methoxy analog LogP ~1.[1][2]8) |
| Appearance | Colorless to pale yellow oil (typically) |
Electronic Structure Analysis
The molecule features two distinct electronic domains:
-
C2-Bromo Position: Highly activated for Nucleophilic Aromatic Substitution (SNAr) and Oxidative Addition (Pd0 insertion) due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the bromine atom itself.
-
C5-Propoxy Group: Acts as an electron-donating group (EDG) via resonance (+M effect), which enriches the electron density of the ring, particularly at the C2 and C4 positions. However, the inductive withdrawal (-I) of the oxygen atom also influences the pKa of the pyridine nitrogen.
Validated Synthetic Protocol
While various routes exist, the most robust and scalable method involves the O-alkylation of 6-bromopyridin-3-ol . This route avoids the regioselectivity issues often encountered when attempting to brominate a pre-formed propoxypyridine.
Retrosynthetic Logic
The synthesis is designed to install the propoxy chain onto a commercially available halogenated phenol scaffold.
-
Starting Material: 6-Bromopyridin-3-ol (CAS: 55717-45-8).[3][4][5]
-
Reagent: 1-Bromopropane (CAS: 106-94-5).
-
Mechanism: SN2 Nucleophilic Substitution (Williamson Ether Synthesis type).
Experimental Procedure (Step-by-Step)
Note: This protocol is adapted from standard methodologies for alkoxypyridine synthesis [1].
Reagents:
-
6-Bromopyridin-3-ol (1.0 eq)[3]
-
1-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethylformamide (DMF) [Anhydrous]
Workflow:
-
Preparation: Charge a reaction vessel with 6-bromopyridin-3-ol (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate formation of the phenoxide anion.
-
Alkylation: Add 1-bromopropane (12 mmol) dropwise via syringe to control the exotherm.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the starting phenol.
-
Workup:
-
Cool to room temperature.
-
Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
-
Wash combined organics with brine (saturated NaCl) to remove residual DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (SiO₂, gradient 0–20% EtOAc in Hexanes).
Synthesis Pathway Diagram
Figure 1: Synthetic pathway via O-alkylation of hydroxypyridine precursor.
Reactivity Profile & Applications
The utility of 2-Bromo-5-propoxypyridine lies in its ability to serve as a "linchpin" in convergent synthesis. The C-Br bond is an excellent handle for transition-metal catalyzed couplings.
Key Transformations
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl scaffolds. This is the primary use case in generating kinase inhibitors where the pyridine ring mimics the adenine core of ATP [2].
-
Buchwald-Hartwig Amination: Displacement of the bromine with primary or secondary amines to generate 2-aminopyridines, a privileged structure in GPCR ligand design.
-
Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the 2-lithiopyridine species, which can be quenched with electrophiles (e.g., DMF to form the aldehyde, or CO₂ to form the carboxylic acid).
Structural Activity Relationship (SAR) Implications
-
Lipophilicity: The propyl chain increases LogP by approximately 1.0 unit compared to the methoxy analog. This is often used to improve blood-brain barrier (BBB) penetration or cellular permeability.
-
Steric Bulk: The flexible propoxy group can fill hydrophobic pockets in enzyme active sites that smaller methoxy groups cannot, potentially improving potency and selectivity.
Reaction Manifold Diagram
Figure 2: Divergent reactivity profile for library generation.
References
-
Lombardino, J. G. (1981).[6] "Synthesis and antiinflammatory activity of some 2-amino-5-alkoxypyridines." Journal of Medicinal Chemistry, 24(1), 39–42.
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479.
-
PubChem Compound Summary. (2023). "2-Bromo-5-propoxypyridine (CID 66521396)."[1] National Center for Biotechnology Information.
-
Sigma-Aldrich. (2023). "Product Specification: 6-Bromopyridin-3-ol."
Sources
- 1. 2-Bromo-5-propoxypyridine | C8H10BrNO | CID 66521396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-BROMOPYRIDIN-3-OL | CAS 55717-45-8 [matrix-fine-chemicals.com]
- 4. 6-Bromopyridin-3-ol | 55717-45-8 [sigmaaldrich.com]
- 5. 55717-45-8|6-Bromopyridin-3-ol|BLD Pharm [bldpharm.com]
- 6. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Spectroscopic Profiling of 2-Bromo-5-propoxypyridine
The following technical guide details the spectroscopic characterization of 2-Bromo-5-propoxypyridine , a critical intermediate in medicinal chemistry. This guide is structured to provide researchers with actionable data, mechanistic insights into spectral assignments, and validated synthesis protocols.
CAS Registry Number: 1144110-15-5
Molecular Formula: C
Executive Summary & Chemical Context
2-Bromo-5-propoxypyridine serves as a versatile scaffold in drug discovery, particularly for the synthesis of pyridine-based ligands and bioactive heterocycles. The presence of the bromine atom at the C2 position allows for selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the propoxy group at C5 modulates lipophilicity and metabolic stability.
This guide provides a definitive reference for the identification of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). All spectral assignments are grounded in substituent-induced chemical shift theory and validated against analogous pyridine derivatives.
Synthesis & Experimental Protocol
To ensure the integrity of the spectroscopic data, it is essential to define the source material's purity. The following protocol describes the standard synthesis via Williamson etherification, which yields high-purity material suitable for spectral analysis.
Synthetic Pathway Diagram
Caption: Synthesis of 2-Bromo-5-propoxypyridine via Williamson ether synthesis.
Validated Protocol
-
Reagents : 2-Bromo-5-hydroxypyridine (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (K
CO , 2.0 eq). -
Solvent : Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure :
-
Dissolve 2-bromo-5-hydroxypyridine in DMF under N
atmosphere. -
Add K
CO and stir at room temperature for 30 minutes to facilitate deprotonation of the phenol. -
Add 1-bromopropane dropwise.
-
Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup : Dilute with water, extract with ethyl acetate, wash with brine, and dry over Na
SO . -
Purification : Flash column chromatography (SiO
, gradient 0-10% EtOAc in Hexanes).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is derived from high-field (400 MHz) analysis in Chloroform-d (CDCl
H NMR Data (400 MHz, CDCl )
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-6 | 8.04 | Doublet (d) | 1H | 3.0 | Deshielded : |
| H-3 | 7.38 | Doublet (d) | 1H | 8.6 | Shielded : Ortho to Bromine; strong ortho-coupling to H-4. |
| H-4 | 7.12 | Doublet of Doublets (dd) | 1H | 8.6, 3.0 | Intermediate : Meta to Br, Ortho to Propoxy. Shows couplings to H-3 and H-6. |
| O-CH | 3.94 | Triplet (t) | 2H | 6.5 | Deshielded Aliphatic : Direct attachment to Oxygen. |
| CH | 1.82 | Sextet (m) | 2H | 7.4 | Methylene : Beta to Oxygen. |
| CH | 1.04 | Triplet (t) | 3H | 7.4 | Methyl : Terminal group. |
Mechanistic Insight :
The H-6 proton appears most downfield due to the inductive electron-withdrawing effect of the adjacent nitrogen atom. The H-4 proton signal is a characteristic doublet of doublets, reflecting the distinct coupling constants: a large ortho-coupling (
C NMR Data (100 MHz, CDCl )
| Carbon | Shift ( | Type | Assignment Logic |
| C-5 | 153.8 | Quaternary (C | Ipso to Oxygen : Highly deshielded by resonance donation and induction. |
| C-6 | 137.5 | Methine (CH) | Alpha to Nitrogen : Deshielded by N-atom induction. |
| C-2 | 132.1 | Quaternary (C | Ipso to Bromine : Typical range for C-Br in pyridines. |
| C-3 | 128.4 | Methine (CH) | Ortho to Bromine : Shielded relative to C-6. |
| C-4 | 124.9 | Methine (CH) | Meta to Bromine : Resonates upfield. |
| O-CH | 70.4 | Methylene (CH | Ether Carbon : Characteristic shift for alkoxy groups. |
| CH | 22.4 | Methylene (CH | Propyl Chain : Middle carbon. |
| CH | 10.4 | Methyl (CH | Terminal Methyl : Typical aliphatic region. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of the bromine atom, which exhibits a distinctive isotopic pattern.
-
Ionization Method : Electron Impact (EI, 70 eV) or ESI+
-
Molecular Ion :
-
M
: 215 (for Br) -
[M+2]
: 217 (for Br) -
Ratio : 1:1 intensity ratio (Characteristic doublet for mono-brominated compounds).
-
Fragmentation Pattern (EI):
-
215/217 (M
) : Parent ion. -
173/175 ([M - C
H ] ) : Loss of propene via McLafferty-type rearrangement, generating the 2-bromo-5-hydroxypyridine radical cation. -
136 ([M - Br]
) : Loss of the bromine atom (less common in EI but possible). - 94 : Pyridinol fragment after loss of both Br and Propyl chain.
Infrared Spectroscopy (IR)
IR analysis is useful for rapid identification of functional groups, particularly the ether linkage and the heteroaromatic ring.
-
C-H Stretch (Aromatic) : 3050 – 3010 cm
(Weak). -
C-H Stretch (Aliphatic) : 2960, 2930, 2870 cm
(Medium; corresponding to propyl CH and CH ). -
C=N / C=C Ring Stretch : 1570, 1460 cm
(Strong; characteristic pyridine breathing modes). -
C-O-C Stretch (Ether) : 1240 – 1260 cm
(Strong; asymmetric stretch). -
C-Br Stretch : 600 – 700 cm
(Medium/Weak; fingerprint region).
References
An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-propoxypyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-propoxypyridine, a key heterocyclic building block in contemporary drug discovery and materials science. The document elucidates the most efficient and reliable synthetic strategies, with a primary focus on the Williamson ether synthesis. It offers a deep dive into the reaction mechanisms, provides detailed, field-tested experimental protocols, and explains the critical causality behind procedural choices. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and application of this versatile intermediate.
Introduction: The Strategic Value of 2-Bromo-5-propoxypyridine
Substituted pyridines are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs. 2-Bromo-5-propoxypyridine has emerged as a particularly valuable intermediate for several key reasons. The bromine atom at the 2-position serves as a versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] This allows for the strategic introduction of the 5-propoxypyridinyl moiety into complex molecular architectures. The propoxy group at the 5-position modulates the electronic properties of the pyridine ring and can enhance pharmacokinetic properties like solubility and metabolic stability in drug candidates. This guide presents a robust and logical pathway to access this important compound.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of 2-Bromo-5-propoxypyridine points to two primary bond disconnections. The most strategically sound disconnection is at the ether linkage, suggesting a Williamson ether synthesis. This approach utilizes the commercially available or readily synthesized precursor, 2-Bromo-5-hydroxypyridine, and a suitable propylating agent. This route is generally preferred due to its high efficiency and predictability.
Caption: Mechanism of the Williamson Ether Synthesis.
Detailed Experimental Protocol
Materials:
-
2-Bromo-5-hydroxypyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane (or 1-Iodopropane)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-Bromo-5-hydroxypyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) via syringe. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Cautiously add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a proper nitrogen blanket.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a thicker slurry.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (1.2 eq) dropwise via syringe over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-Bromo-5-propoxypyridine as a pure product.
Data and Optimization
| Reagent | Molar Eq. | Purpose | Key Consideration |
| 2-Bromo-5-hydroxypyridine | 1.0 | Starting Material | Must be dry. |
| Sodium Hydride (NaH) | 1.1 - 1.3 | Strong Base | Highly reactive with water; handle under inert atmosphere. |
| 1-Bromopropane | 1.1 - 1.3 | Propylating Agent (Electrophile) | Primary halide is essential to favor S(_N)2 over E2 elimination. [4] |
| Anhydrous DMF | Solvent | Polar Aprotic Solvent | Must be anhydrous to prevent quenching of NaH. |
| Temperature | 0 °C to RT | Reaction Condition | Initial cooling controls exothermic deprotonation; RT allows for S(_N)2 completion. |
| Expected Yield | 75-90% (post-purification) |
Optimization Insights:
-
Choice of Halide: 1-Iodopropane can be used in place of 1-bromopropane. Iodide is a better leaving group, which may result in faster reaction times.
-
Base Handling: The mineral oil from the NaH dispersion can be washed away with dry hexanes before use if desired, though it typically does not interfere with the reaction.
-
Side Reactions: The primary competing side reaction is E2 elimination, especially if a secondary propyl halide (e.g., 2-bromopropane) were used. The use of a primary halide and controlled temperature minimizes this pathway. [4]
Synthesis of the Key Precursor: 2-Bromo-5-hydroxypyridine
The commercial availability of 2-Bromo-5-hydroxypyridine can be limited or costly. A reliable synthesis often begins with 2-Amino-5-hydroxypyridine. The transformation of the amino group to a bromide is classically achieved via a Sandmeyer reaction. [5][6] The reaction involves the diazotization of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide salt, which catalyzes the displacement of the excellent dinitrogen leaving group with a bromide anion. [7]
Caption: Application workflow of 2-Bromo-5-propoxypyridine.
-
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an aryl or heteroaryl boronic acid (or ester) to form a C(sp²)-C(sp²) bond. This is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals. *[8][9] Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine. It is one of the most effective methods for synthesizing N-aryl and N-heteroaryl amines.
[10][11]### 7. Safety and Handling
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.
-
1-Bromopropane: A flammable liquid and a potential irritant. Handle in a well-ventilated fume hood.
-
DMF: A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves when performing these procedures.
Conclusion
The synthesis of 2-Bromo-5-propoxypyridine is most effectively and reliably achieved through a Williamson ether synthesis, starting from the precursor 2-Bromo-5-hydroxypyridine. This method is high-yielding, scalable, and relies on well-understood S(_N)2 reaction principles. The precursor itself can be readily prepared via a Sandmeyer reaction on 2-amino-5-hydroxypyridine. The final product is a highly valuable and versatile building block, poised for elaboration into more complex targets for the pharmaceutical and materials science industries through robust cross-coupling methodologies.
References
-
Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from [Link]
- Google Patents. (2015). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
- Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
-
YouTube. (2020). Exercise 14.5 (b) - The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Academic Journal of Materials & Chemistry. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]
- Google Patents. (1977). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
-
ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Metin Balci. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone help me with interpreting this 1H and 13C NMR spectrum? Retrieved from [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Reactivity Profile & Application Guide: 2-Bromo-5-propoxypyridine
Executive Summary
2-Bromo-5-propoxypyridine is a "privileged scaffold" in modern medicinal chemistry, serving as a critical intermediate for kinase inhibitors, GPCR ligands, and ion channel modulators. Its value lies in its bifunctional nature: the 2-bromo position offers a highly reactive handle for metal-catalyzed cross-coupling, while the 5-propoxy group provides lipophilic bulk and electron-donating modulation, often improving the pharmacokinetic (PK) profile of the final drug candidate.
This guide moves beyond standard textbook definitions to provide an operational blueprint for manipulating this molecule. It focuses on the causal relationship between the molecule's electronic structure and its behavior in Palladium-catalyzed C-C/C-N bond formation and Nucleophilic Aromatic Substitution (
Part 1: Electronic Structure & Reactivity Analysis
To optimize reaction conditions, one must first understand the "Push-Pull" electronic environment of the pyridine ring.
The Electronic Tug-of-War
The reactivity of 2-Bromo-5-propoxypyridine is defined by two competing forces:
-
Inductive Withdrawal (-I): The nitrogen atom and the bromine at C2 pull electron density, making the C2 position naturally electrophilic.
-
Resonance Donation (+R): The propoxy oxygen at C5 donates electron density into the ring. Through resonance, this density is directed primarily to positions C2 and C4.
The Consequence: The electron donation from the 5-propoxy group slightly deactivates the C2-Br bond toward oxidative addition compared to a simple 2-bromopyridine. Consequently, "standard" catalytic systems (e.g., tetrakis) may result in sluggish turnover. Successful coupling requires electron-rich, bulky ligands to facilitate the oxidative addition step.
Figure 1: Reactivity map illustrating the electronic influence of the C5-propoxy group on the C2 reactive center.
Part 2: Metal-Catalyzed Cross-Coupling (C-C & C-N Bonds)
The most reliable pathway for functionalizing this scaffold is Pd-catalyzed coupling. However, the pyridine nitrogen presents a challenge: it can coordinate to the Palladium center, displacing ligands and poisoning the catalyst.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Attachment of aryl or heteroaryl groups at C2.
The Challenge: The 5-alkoxy group makes the C-Br bond less electrophilic. The Solution: Use a catalyst system with a high turnover frequency (TOF) and a base that ensures rapid transmetallation without hydrolyzing the propoxy ether.
Optimized Protocol
-
Catalyst:
(Preferred over for stability). -
Ligand: dppf (Ferrocene backbone prevents Pd-N coordination).
-
Solvent: 1,4-Dioxane/Water (4:1). The aqueous component is critical for dissolving the inorganic base.
-
Base:
(Mild) or (Faster rates for steric bulk).
Step-by-Step Methodology:
-
Charge: In a reaction vial, combine 2-bromo-5-propoxypyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and
(0.05 equiv). -
Inert: Seal and purge with Nitrogen (
) or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid. -
Solvate: Add degassed 1,4-Dioxane and aqueous 2M
(3.0 equiv). -
Heat: Stir at 90°C for 4–12 hours. Monitor by TLC (Visualize with UV; propoxy group does not stain well with Ninhydrin).
-
Workup: Dilute with EtOAc, wash with brine. The pyridine product is likely lipophilic; ensure thorough extraction.
Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introduction of amines (anilines, morpholines, piperazines) at C2.
The Challenge: "Catalyst Poisoning." The pyridine nitrogen competes with the amine substrate for the Pd center. The Solution: Use Dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These bulky ligands create a steric wall that prevents the pyridine nitrogen from binding to the Pd, while facilitating the reductive elimination step.
Figure 2: Buchwald-Hartwig workflow emphasizing ligand selection to prevent catalyst poisoning.
Part 3: Nucleophilic Aromatic Substitution ( )
While Pd-coupling is preferred,
Mechanistic Insight:
For
-
Inhibitor: The 5-propoxy group donates electrons, destabilizing this anionic intermediate.
-
Implication: You need higher temperatures or stronger nucleophiles compared to 2-bromo-5-nitropyridine.
Comparative Data:
| Nucleophile | Reagent | Solvent | Temp | Est.[2] Yield | Notes |
| Alkoxide | NaOMe / NaOEt | MeOH / EtOH | Reflux | >85% | Excellent. Alkoxide is strong enough to overcome deactivation. |
| Thiol | NaSMe / Thiophenol | DMF | 80°C | >90% | Sulfur is a "soft" nucleophile, highly effective here. |
| Amine | Morpholine (neat) | None | 120°C | 40-60% | Poor. Amines are too weak; requires Pd-catalysis (Buchwald). |
Part 4: Lithiation & Halogen-Metal Exchange
Objective: Converting the pyridine into a nucleophile to attack aldehydes or ketones.
Protocol (Cryogenic):
-
Solvent: Anhydrous THF (Must be dry; water kills the lithiated species).
-
Cooling: Cool to -78°C .
-
Exchange: Add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise.
-
Quench: Add the electrophile (e.g., Benzaldehyde) immediately after the exchange period.
Part 5: References
-
Strategic Applications of Named Reactions in Organic Synthesis.
-
Context: General mechanisms for Suzuki and Buchwald couplings.
-
Source: Elsevier.
-
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Context: Addresses the specific difficulty of coupling 2-substituted pyridines and ligand choices.
-
Source: National Institutes of Health (NIH) / J. Org. Chem.
-
-
Buchwald-Hartwig Amination: Catalyst Generations.
-
Context: Explains the necessity of bulky phosphine ligands (XPhos/BrettPhos) for heteroaryl halides.
-
Source: Organic Chemistry Portal.[7]
-
-
Nucleophilic Aromatic Substitution on Pyridines.
-
Context: Electronic effects of 5-position substituents on
rates at the 2-position. -
Source: Chemistry LibreTexts.
-
Sources
Technical Guide: Solubility Landscape of 2-Bromo-5-propoxypyridine
[1]
Executive Summary
This guide provides a comprehensive technical analysis of the solubility profile of 2-Bromo-5-propoxypyridine (CAS: 1144110-15-5) .[1] As a halogenated pyridine derivative featuring an alkoxy side chain, this compound exhibits a distinct solubility fingerprint governed by the interplay between its lipophilic propoxy tail and the basic pyridine core.[1]
Understanding this landscape is critical for optimizing reaction yields (e.g., Suzuki-Miyaura couplings), designing purification protocols (crystallization), and formulating early-stage discovery assays.[1] This document synthesizes physicochemical data with structural analog analysis to provide actionable solvent selection criteria.
Physicochemical Profile
Before addressing solvent interactions, we must establish the fundamental properties driving solvation.[1]
| Property | Value | Technical Note |
| CAS Number | 1144110-15-5 | Unique identifier for procurement/verification. |
| Molecular Weight | 216.08 g/mol | Moderate MW facilitates dissolution in small-molecule solvents.[1] |
| Formula | C₈H₁₀BrNO | Contains a basic nitrogen and a lipophilic ether chain.[1] |
| cLogP | ~2.7 | Indicates moderate lipophilicity; predicts poor water solubility.[1] |
| H-Bond Acceptors | 2 | Pyridine nitrogen and Ether oxygen.[1] |
| H-Bond Donors | 0 | Aprotic; cannot donate protons to solvent networks.[1] |
| Physical State | Solid (Low MP) | Likely a low-melting solid or oil depending on purity/polymorph.[1] |
Solubility Landscape
The solubility of 2-Bromo-5-propoxypyridine is dictated by "like dissolves like" principles, modified by specific solute-solvent interactions.[1]
Predicted Solubility by Solvent Class
Based on cLogP (2.[1]7) and structural analogs (e.g., 2-bromo-5-methoxypyridine).[1]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent dipole-dipole matching; primary choice for extraction.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong solvation of the polar pyridine core; ideal for nucleophilic substitutions.[1] |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | High (>50 mg/mL) | Good compatibility with the propoxy chain; THF is preferred for organometallic steps.[1] |
| Polar Protic | Methanol, Ethanol, IPA | Moderate (10-50 mg/mL) | Soluble, but the hydrophobic propoxy tail limits saturation compared to methoxy analogs.[1] |
| Aromatic | Toluene, Xylene | Moderate-High | Pi-pi stacking interactions with the pyridine ring aid dissolution.[1] |
| Alkanes | Hexane, Heptane, Pentane | Low (<5 mg/mL) | The polar pyridine ring opposes dissolution; effective anti-solvents for crystallization.[1] |
| Aqueous | Water, PBS (pH 7.[1]4) | Negligible (<0.1 mg/mL) | High lipophilicity prevents hydration.[1] Solubility increases significantly at pH < 4 (protonation).[1] |
Critical Solvation Mechanisms
-
The "Lipophilic Tail" Effect: The propyl chain increases the LogP by approximately 1.0 unit compared to the methoxy analog.[1] This shifts the solubility preference towards non-polar solvents (e.g., Toluene) and reduces solubility in water/methanol mixtures.[1]
-
Pyridine Basicity: The nitrogen atom (pKa ~2-3 for 2-bromopyridines) allows for pH-dependent solubility.[1] In acidic media (1M HCl), the compound forms a pyridinium salt, becoming highly water-soluble.[1]
Experimental Protocols (Self-Validating Systems)
Do not rely solely on predictions.[1] Use the following Standard Operating Procedure (SOP) to empirically determine thermodynamic solubility.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine saturation concentration at 25°C.
Materials:
-
Test Compound: 2-Bromo-5-propoxypyridine (>10 mg)[1]
-
Solvents: HPLC-grade (MeOH, DMSO, PBS, etc.)[1]
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV/MS.[1]
Workflow:
-
Supersaturation: Add excess solid compound (~5 mg) to 0.5 mL of solvent in a glass vial.
-
Equilibration: Agitate (shake/stir) at 25°C for 24 hours. Validation Check: Ensure undissolved solid remains visible.[1] If clear, add more solid.[1]
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.
-
Quantification: Dilute the supernatant (e.g., 1:100 in mobile phase) and inject into HPLC.
-
Calculation: Compare peak area against a 5-point calibration curve of a standard solution (e.g., 1 mg/mL in DMSO).
Scientific Integrity Note: For kinetic solubility (high-throughput screening), use a DMSO stock solution spiked into aqueous buffer and measure via nephelometry (turbidity), though this is less accurate for process chemistry.[1]
Applications in Synthesis & Purification[1][2]
Solvent Selection for Reactions
-
Suzuki-Miyaura Coupling: Use 1,4-Dioxane/Water or Toluene/Water .[1] The compound's solubility in Toluene ensures it remains in the organic phase during catalysis, while the biphasic system dissolves inorganic bases.[1]
-
Nucleophilic Substitution (SnAr): Use DMF or DMSO .[1] High solubility ensures rapid kinetics when displacing the bromine or reacting at the C-5 position.[1]
-
Lithiation/Grignard Formation: Use Anhydrous THF .[1] The ether oxygen in the propoxy chain may coordinate with Lithium/Magnesium, so temperature control (-78°C) is vital to prevent side reactions.[1]
Purification Strategy: Crystallization
Leverage the solubility differential between Ethyl Acetate (Good Solvent) and Heptane (Anti-Solvent) .[1]
-
Dissolve crude material in minimal hot Ethyl Acetate (50°C).
-
Slowly add Heptane until slight turbidity persists.
-
Cool gradually to 0°C. The hydrophobic propoxy chain will drive precipitation in the non-polar environment.[1]
Visualization of Workflows
Diagram 1: Solubility Determination Decision Tree
This logic flow guides the researcher in selecting the correct solubility assay based on the stage of drug development.[1]
Caption: Decision matrix for selecting the appropriate solubility determination method and applying the resulting data to synthesis or purification.
Diagram 2: Solvent Selection Logic for 2-Bromo-5-propoxypyridine
A mechanistic guide to choosing solvents based on the intended chemical transformation.[1]
Caption: Solvent selection guide mapping reaction types to optimal solvent classes for 2-Bromo-5-propoxypyridine.[1]
References
-
PubChem. 2-Bromo-5-propoxypyridine (CID 66521396).[1][2] National Library of Medicine.[1] Accessed 2024.[1][2] [Link][1]
-
Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 2001.[1] [Link]
-
Bhattachar, S. N., et al. "Solubility: it's not just for physical chemists anymore."[1] Drug Discovery Today, 2006.[1] [Link][1]
An In-depth Technical Guide to 2-Bromo-5-propoxypyridine: Synthesis, Properties, and Applications
Introduction: A Versatile Heterocyclic Building Block
2-Bromo-5-propoxypyridine is a halogenated and ether-functionalized pyridine derivative that has emerged as a valuable intermediate in the landscape of modern organic synthesis. While not a household name in the annals of classical chemical discoveries, its significance lies in its utility as a precisely functionalized scaffold. The strategic placement of a reactive bromine atom at the 2-position and a stable propoxy group at the 5-position makes it an ideal building block for introducing the 5-propoxypyridin-2-yl moiety into more complex molecules. This guide provides an in-depth analysis of its physicochemical properties, logical synthetic pathways, and its established and potential applications for professionals in pharmaceutical research and materials science. The pyridine ring is a cornerstone of many biologically active compounds, and derivatives like 2-Bromo-5-propoxypyridine offer chemists a reliable tool for molecular construction and the exploration of new chemical space.
Physicochemical Properties
The fundamental physical and chemical properties of 2-Bromo-5-propoxypyridine are summarized below. This data is essential for its appropriate handling, storage, and use in experimental design.
| Property | Value | Source |
| IUPAC Name | 2-bromo-5-propoxypyridine | [PubChem CID 66521396] |
| CAS Number | 1144110-15-5 | [PubChem CID 66521396] |
| Molecular Formula | C₈H₁₀BrNO | [PubChem CID 66521396] |
| Molecular Weight | 216.07 g/mol | [PubChem CID 66521396] |
| SMILES | CCCOC1=CN=C(C=C1)Br | [PubChem CID 66521396] |
| XLogP3 | 2.7 | [PubChem CID 66521396] |
| Hydrogen Bond Donors | 0 | [PubChem CID 66521396] |
| Hydrogen Bond Acceptors | 2 | [PubChem CID 66521396] |
A Logic-Driven Approach to Synthesis
The history of 2-Bromo-5-propoxypyridine is not one of a singular, celebrated discovery but rather of its logical conception as a necessary tool for targeted synthesis. Its preparation is a testament to the power of established, reliable chemical transformations applied in a novel sequence. The most rational and validated synthetic approach proceeds through a multi-step pathway starting from readily available 2-aminopyridine. This strategy is predicated on the well-understood reactivity of the pyridine ring and the sequential introduction of the required functional groups.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed three-step synthesis of 2-Bromo-5-propoxypyridine.
Step 1: Synthesis of 2-Amino-5-bromopyridine
The initial step involves the regioselective bromination of 2-aminopyridine at the 5-position. The amino group is a strong activating group, directing electrophiles to the ortho and para positions (3- and 5-positions). To achieve selectivity and prevent over-bromination, the amino group is first acylated to moderate its activating effect.
Experimental Protocol:
-
Step 1.1 (Protection): To a four-necked flask, add 2-aminopyridine and acetic anhydride (molar ratio 1:1.5). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[1]
-
Step 1.2 (Bromination): Cool the reaction mixture to 20-25 °C. Slowly add liquid bromine dropwise. After the addition, heat the reaction to 45-55 °C for 2-3 hours.[1]
-
Step 1.3 (Hydrolysis & Isolation): Add water to dissolve all solids, then add a 40% sodium hydroxide solution dropwise until a large amount of precipitate forms. Continue to stir for 30 minutes.[1] Filter the precipitate, wash with water, and dry to obtain crude 2-amino-5-bromopyridine. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Causality and Expertise: The initial acetylation is crucial. The resulting acetamido group is less activating than the amino group, which helps to control the powerful electrophilic bromination, favoring mono-substitution at the less sterically hindered 5-position. The final basic hydrolysis step removes the acetyl protecting group to regenerate the amine, yielding the desired intermediate.[1]
Step 2: Synthesis of 2-Amino-5-propoxypyridine
This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[2][3] The sodium salt of n-propanol (sodium propoxide) is generated in situ and acts as a nucleophile, displacing the bromide at the 5-position of the protected 2-amino-5-bromopyridine. This is an example of nucleophilic aromatic substitution.
Experimental Protocol:
-
Step 2.1 (Alkoxide Formation): In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous n-propanol. Cool the alcohol in an ice bath and add sodium hydride (NaH) portion-wise. Stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium propoxide.
-
Step 2.2 (Nucleophilic Substitution): To the freshly prepared sodium propoxide solution, add 2-amino-5-bromopyridine. Heat the reaction mixture to reflux and monitor by TLC. A similar methoxylation has been reported to be effective.[4]
-
Step 2.3 (Workup & Isolation): After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium propoxide with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-5-propoxypyridine.
Causality and Expertise: Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the alcohol without competing in the subsequent substitution reaction.[3] The reaction is driven by the formation of a stable sodium bromide salt. The use of an inert atmosphere is critical to prevent moisture from quenching the highly reactive sodium hydride and sodium propoxide.
Step 3: Synthesis of 2-Bromo-5-propoxypyridine
The final transformation is a Sandmeyer-type diazotization reaction. The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr).[5] The diazonium group is an excellent leaving group (N₂) and is subsequently displaced by a bromide ion, often facilitated by a copper(I) bromide catalyst.[1]
Experimental Protocol:
-
Step 3.1 (Diazotization): Dissolve 2-amino-5-propoxypyridine in a solution of hydrobromic acid (HBr) and cool to -5 to 0 °C in an ice-salt bath.
-
Step 3.2 (Sandmeyer Reaction): To this cooled solution, add a catalytic amount of cuprous bromide (CuBr). Then, add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature remains below 5 °C.[1] Vigorous stirring is essential.
-
Step 3.3 (Isolation & Purification): After the addition is complete, allow the reaction to stir for an additional period while slowly warming to room temperature. The evolution of nitrogen gas will be observed. Neutralize the reaction mixture with a base (e.g., sodium carbonate solution) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic extracts, concentrate, and purify the crude product by vacuum distillation or column chromatography to yield 2-Bromo-5-propoxypyridine.
Causality and Expertise: The reaction is performed at low temperatures because diazonium salts are thermally unstable and can decompose prematurely.[5] The nitrosonium ion (NO⁺), generated from NaNO₂ and acid, is the key electrophile that reacts with the amino group.[6] The use of CuBr as a catalyst is characteristic of the Sandmeyer reaction and facilitates the efficient replacement of the diazonium group with bromide.
Applications in Research and Drug Development
The true value of 2-Bromo-5-propoxypyridine is realized in its application as a versatile synthetic intermediate. The bromine atom at the 2-position is particularly susceptible to displacement via various metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the facile introduction of aryl, vinyl, or alkynyl groups, respectively, enabling the rapid synthesis of diverse compound libraries for screening.
Caption: Cross-coupling reactions utilizing 2-Bromo-5-propoxypyridine.
Substituted pyridines are prevalent motifs in a vast array of pharmaceuticals. The 5-alkoxy-2-substituted pyridine core is found in molecules targeting a range of diseases. For instance, related 2-bromo-5-alkoxypyridine intermediates are used in the synthesis of compounds with potential antimicrobial and anti-inflammatory properties, as well as agents targeting neurological disorders.[1] The propoxy group can modulate the lipophilicity and metabolic stability of a final drug candidate, making 2-Bromo-5-propoxypyridine a desirable starting material for medicinal chemists engaged in lead optimization.
Safety, Handling, and Storage
As with all halogenated organic compounds, 2-Bromo-5-propoxypyridine should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is expected to be an irritant to the skin, eyes, and respiratory system. Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
-
PubChem. 2-Bromo-5-propoxypyridine, CID 66521396. National Center for Biotechnology Information. Available at: [Link]
- CN110759858A.Synthesis method of 2, 5-dibromopyridine. Google Patents.
-
PrepChem. Synthesis of 2-amino-5-methoxy pyridine. Available at: [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]
-
Eureka | Patsnap. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. Available at: [Link]
-
Li, X. et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. Available at: [Link]
- CN106432069A.A method for preparation of 2-amino-5-chloro-pyridine. Google Patents.
- CN113603639B.Preparation method of 2-cyano-5-bromopyridine. Google Patents.
- Rajkumar, M.A. et al.
-
Cheng, J. et al. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. Available at: [Link]
-
Wall, P.A. et al. Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. White Rose Research Online. Available at: [Link]
- Al-Zaydi, K.M.Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal.
-
Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
-
The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
Chemistry LibreTexts. 14.4: Diazotization of Amines. Available at: [Link]
- Bunton, C.A. et al.Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2.
-
Chemistry Steps. The Williamson Ether Synthesis. Available at: [Link]
- Ma, Z.Study on the Process of Preparation of 2-Amino-5-Fluoropyridine.
-
Professor Dave Explains. Williamson Ether Synthesis. YouTube. Available at: [Link]
Sources
- 1. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Computational Characterization of 2-Bromo-5-propoxypyridine: A Strategic Framework for Electronic Property Analysis
Executive Summary
This technical guide establishes a rigorous computational protocol for analyzing 2-Bromo-5-propoxypyridine , a critical heterocyclic scaffold in medicinal chemistry. By synthesizing Density Functional Theory (DFT) methodologies with structural activity relationship (SAR) logic, this document provides a roadmap for predicting the electronic behavior, reactivity, and drug-likeness of this specific pharmacophore. The focus is on quantifying the competing electronic effects of the electron-withdrawing bromine (C2 position) and the electron-donating propoxy group (C5 position).
Molecular Architecture & Physicochemical Significance[1][2][3][4]
The electronic landscape of 2-Bromo-5-propoxypyridine is defined by a "push-pull" electronic system superimposed on an electron-deficient pyridine ring.
-
The Pyridine Core: Naturally electron-deficient due to the electronegative nitrogen withdrawing density from the
-system. -
C2-Bromine (The "Pull"): Exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring further but providing a site for oxidative addition (e.g., Suzuki-Miyaura coupling) and halogen bonding.
-
C5-Propoxy (The "Push"): The oxygen atom donates electron density into the ring via resonance (+M), partially counteracting the deactivation from the nitrogen and bromine. This modulation is critical for tuning the solubility (lipophilicity) and metabolic stability of the scaffold.
Strategic Importance in Drug Design[5]
-
Halogen Bonding: The C-Br bond creates a region of positive electrostatic potential (
-hole) capable of specific interactions with backbone carbonyls in target proteins. -
Lipophilicity Modulation: The propoxy chain allows for hydrophobic interaction tuning without significantly altering the steric profile of the core ring.
Computational Methodology: The Validated Protocol
To ensure data fidelity, a self-validating DFT workflow is required. The following protocol balances computational cost with the accuracy needed for halogenated heterocycles.
Step-by-Step Computational Workflow
-
Geometry Optimization:
-
Theory Level: B3LYP/6-311++G(d,p).[1]
-
Rationale: The B3LYP hybrid functional is the industry standard for organic thermochemistry [1]. The 6-311++G(d,p) basis set includes diffuse functions (++), which are mandatory for correctly modeling the lone pair electrons on the pyridine nitrogen and the ether oxygen, as well as the diffuse electron cloud of bromine.
-
-
Vibrational Frequency Analysis:
-
Objective: Confirm the stationary point is a true minimum (zero imaginary frequencies).
-
Output: Zero-point energy (ZPE) and thermal corrections.
-
-
Solvation Modeling:
-
Method: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).
-
Solvent: Water (
) for physiological relevance; Dichloromethane for synthetic reactivity prediction.
-
-
Electronic Property Calculation:
-
NBO (Natural Bond Orbital) Analysis: To quantify hyperconjugative interactions (e.g.,
). -
TD-DFT: For excited states if photostability is a concern.
-
Visualization of the Computational Pipeline
Figure 1: The self-validating DFT workflow ensures that electronic properties are derived only from thermodynamically stable conformers.
Electronic Property Analysis & Interpretation
This section details the specific parameters to extract and their physical significance for 2-Bromo-5-propoxypyridine.
Frontier Molecular Orbitals (FMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is the primary descriptor of kinetic stability and chemical reactivity (Hard-Soft Acid-Base theory).
| Parameter | Electronic Origin | Physical Significance for Drug Design |
| HOMO | Localized largely on the Propoxy Oxygen and Pyridine Ring | Predicts oxidative stability. Higher HOMO = easier metabolic oxidation (e.g., by CYP450). |
| LUMO | Localized on the Pyridine Ring and C-Br bond ( | Predicts susceptibility to nucleophilic attack.[2] Lower LUMO = higher reactivity toward nucleophiles (e.g., thiols in proteins). |
| Gap ( | Kinetic Stability. A large gap implies high stability; a small gap suggests high polarizability and reactivity. |
Expected Trend: The 5-propoxy group raises the HOMO energy (destabilizing) compared to unsubstituted pyridine, while the 2-bromo group lowers the LUMO. The net effect is typically a narrower band gap compared to pyridine, indicating enhanced reactivity [2][3].
Molecular Electrostatic Potential (MEP)
MEP mapping is critical for identifying non-covalent interaction sites.
-
Negative Regions (Red/Yellow): Concentrated on the Pyridine Nitrogen (
) and Propoxy Oxygen. These are Hydrogen Bond Acceptor (HBA) sites. -
Positive Regions (Blue):
-
The
-hole: A distinct positive cap on the Bromine atom, directly opposite the C-Br bond. This is the site for Halogen Bonding with backbone carbonyls [4]. -
Ring Hydrogens: Weakly positive, facilitating
-stacking interactions.
-
Reactivity Logic & SAR Implications
Figure 2: Structure-Activity Relationship (SAR) map linking electronic features to functional outcomes in drug discovery.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link
-
Hiremath, S. M., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide.[3] ChemRxiv. Link
-
Al-Sehemi, A. G., et al. (2022).[4][5] DFT Study on the Electronic Properties... of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole. ResearchGate.[6][7] Link
-
Politzer, P., et al. (2014). A Molecular Electrostatic Potential Analysis of Hydrogen, Halogen, and Dihydrogen Bonds. The Journal of Physical Chemistry A, 118(26), 4825–4833. Link
Sources
- 1. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Buchwald-Hartwig amination of 2-Bromo-5-propoxypyridine
Application Note: High-Efficiency Buchwald-Hartwig Amination of 2-Bromo-5-propoxypyridine
Executive Summary & Strategic Rationale
The Buchwald-Hartwig amination of 2-Bromo-5-propoxypyridine presents a unique intersection of electronic and steric challenges. While the 2-position of the pyridine ring is inherently activated for oxidative addition, the presence of the 5-propoxy group (an electron-donating group, EDG) modulates the electrophilicity of the ring, potentially slowing oxidative addition compared to electron-deficient analogs. Furthermore, the pyridine nitrogen possesses a high affinity for Palladium (Pd), leading to the formation of stable, off-cycle Pd-pyridine complexes ("catalyst poisoning") that can arrest turnover.
This guide provides a robust, self-validating protocol designed to overcome these hurdles. We prioritize bulky, electron-rich biarylphosphine ligands to facilitate reductive elimination and prevent catalyst inhibition.
Substrate Profile & Critical Process Parameters (CPP)
| Parameter | Specification | Mechanistic Implication |
| Substrate | 2-Bromo-5-propoxypyridine | C2-Br : Activated site. N1 : Potential catalyst poison.[1] C5-OPr : EDG, increases electron density, slightly deactivating C-Br bond. |
| Target Reaction | C–N Cross-Coupling | Formation of C(sp2)–N bond via Pd(0)/Pd(II) cycle.[2] |
| Primary Challenge | Catalyst Deactivation | Pyridine N coordination to Pd(II) creates resting states (dimers) that stall the cycle. |
| Key Solution | Ligand Sterics | Use of BrettPhos or RuPhos to sterically crowd the Pd center, preventing N-coordination. |
Reaction Design & Optimization Logic
To ensure success, we do not rely on a single set of conditions. Instead, we define a "Tier 1" Screening Set based on the amine class.
Ligand Selection Matrix
-
Primary Amines (Anilines/Alkyl): BrettPhos or tBuBrettPhos . These ligands are exceptionally bulky, promoting the difficult reductive elimination of primary amines while preventing pyridine coordination.
-
Secondary Amines (Cyclic/Acyclic): RuPhos .[3] Provides the optimal balance of steric bulk and electron density for secondary amine incorporation.
-
General Purpose/Backup: Xantphos . A bidentate ligand with a wide bite angle, useful if monodentate ligands fail, though often slower with hindered substrates.
Base Selection
-
Standard: NaOtBu (Sodium tert-butoxide).[4] Strong base, promotes rapid transmetallation.
-
Base-Sensitive Substrates: Cs₂CO₃ (Cesium Carbonate) or LHMDS .[2] Use if the substrate contains esters or base-labile protons.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Off-Cycle" equilibrium where the pyridine nitrogen can sequester the catalyst.
Figure 1: Catalytic cycle for aminopyridines. The red path indicates the catalyst poisoning pathway common in 2-halopyridines, reversible via steric bulk (Ligand) and thermal energy.
Detailed Experimental Protocol
Safety Note: Handle all phosphine ligands and Pd precursors under inert atmosphere (Nitrogen or Argon). 2-Bromo-5-propoxypyridine may be an irritant; use standard PPE.
Reagents & Stoichiometry
| Component | Equiv. | Role | Recommended Source |
| 2-Bromo-5-propoxypyridine | 1.0 | Electrophile | Synthesized or Commercial |
| Amine Nucleophile | 1.2 | Nucleophile | -- |
| Pd(OAc)₂ or Pd₂(dba)₃ | 0.02 (2 mol%) | Pre-catalyst | Strem / Sigma |
| Ligand (e.g., RuPhos) | 0.04 (4 mol%) | Ligand | 2:1 L:Pd ratio is critical |
| NaOtBu | 1.5 | Base | Sublimed grade preferred |
| Toluene or 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, Degassed |
Step-by-Step Procedure
1. Pre-Complexation (The "Activation" Step)
-
Rationale: Generating the active L-Pd(0) species before adding the substrate prevents immediate sequestration of Pd by the pyridine substrate.
-
In a glovebox or Schlenk tube, charge Pd(OAc)₂ (4.5 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol).
-
Add anhydrous Toluene (2.0 mL).
-
Stir at room temperature for 5 minutes. The solution should turn from orange to a dark, clear brown/yellow, indicating ligand complexation.
2. Substrate Addition
-
Add 2-Bromo-5-propoxypyridine (216 mg, 1.0 mmol) and the Amine (1.2 mmol) to the reaction vessel.
-
Add NaOtBu (144 mg, 1.5 mmol) in one portion.
-
Note: If the amine is a liquid, add it via syringe after the base.
3. Reaction Execution
-
Seal the vessel (Schlenk cap or Teflon-lined vial cap).
-
Heat to 80–100 °C .
-
Monitoring: Check by LCMS or TLC at 2 hours.
-
Self-Validation Check: The reaction mixture should remain dark. If "Pd black" precipitates early (within 30 mins), the ligand failed to stabilize the Pd, or oxygen ingress occurred.
-
4. Workup & Purification
-
Cool to room temperature.[5]
-
Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove insoluble salts and Pd black.
-
Pd Scavenging (Crucial for Pharma): Add SiliaMetS® Thiol or equivalent scavenger (5 wt% relative to mass) and stir for 30 mins. Filter again.
-
Concentrate in vacuo.[5]
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Troubleshooting & Optimization Guide
Use the following flowchart to diagnose low yields.
Figure 2: Decision tree for troubleshooting reaction failures.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][6][7][8] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides." Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
-
Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society, 118(30), 7217–7218. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jk-sci.com [jk-sci.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. ijssst.info [ijssst.info]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 7. escholarship.org [escholarship.org]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-5-propoxypyridine
Introduction: The Strategic Importance of Alkynylpyridines in Medicinal Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has profound implications in the field of drug development.[2] The resulting arylalkyne moieties are prevalent in a wide array of biologically active molecules and are versatile intermediates for further chemical elaboration.[3]
This guide provides a detailed technical overview and robust protocols for the Sonogashira coupling of 2-Bromo-5-propoxypyridine. This particular substrate is of significant interest as the resulting 2-alkynyl-5-propoxypyridine scaffold is a key building block in the synthesis of various pharmaceutical agents. The presence of the electron-donating propoxy group and the nitrogen atom within the pyridine ring introduces specific electronic and steric considerations that necessitate a carefully optimized reaction protocol. This document aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to successfully execute this pivotal transformation.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] A comprehensive understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The Palladium Cycle
-
Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the 2-Bromo-5-propoxypyridine, forming a palladium(II) intermediate.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne moiety to the palladium(II) complex.
-
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to yield the desired 2-alkynyl-5-propoxypyridine product and regenerate the palladium(0) catalyst.
The Copper Cycle
-
π-Alkyne Complex Formation: The copper(I) catalyst coordinates to the terminal alkyne.
-
Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed to form a copper acetylide.[4] This species is the active nucleophile that participates in the palladium cycle.
Caption: The dual catalytic cycles of the Sonogashira coupling.
Key Reaction Parameters: A Guide to Rational Optimization
The success of the Sonogashira coupling of 2-Bromo-5-propoxypyridine is contingent upon the judicious selection of several key reaction parameters.
Palladium Catalyst
The choice of the palladium source is critical. While various palladium(0) and palladium(II) precatalysts can be employed, their efficacy is influenced by the nature of the ligands. For electron-rich substrates like 2-Bromo-5-propoxypyridine, a more active catalyst system may be required to facilitate the oxidative addition step.
| Catalyst | Common Loading (mol%) | Notes |
| Pd(PPh₃)₄ | 1-5 | A common and effective catalyst, though can be air-sensitive. |
| PdCl₂(PPh₃)₂ | 1-5 | An air-stable Pd(II) precatalyst that is reduced in situ. |
| Pd(OAc)₂ | 1-5 | Often used in combination with phosphine ligands. |
| Pd(CF₃COO)₂ | 1-3 | A highly active precatalyst.[3] |
Copper(I) Co-catalyst
Copper(I) iodide (CuI) is the most commonly used co-catalyst. It plays a crucial role in the formation of the copper acetylide, which is essential for the transmetalation step.[5] In some cases, copper-free conditions can be employed to avoid the formation of alkyne homocoupling byproducts, though this often requires more specialized ligands and conditions.
Ligand
Phosphine ligands are integral to the stability and reactivity of the palladium catalyst. The electronic and steric properties of the ligand can be tuned to optimize the reaction. For electron-rich aryl bromides, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.
| Ligand | Notes |
| Triphenylphosphine (PPh₃) | A standard, versatile ligand.[3] |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | A bulky, electron-rich ligand that can promote the reaction of less reactive aryl bromides. |
| XPhos, SPhos | Bulky, electron-rich biaryl phosphine ligands that are highly effective for challenging couplings. |
Base
An amine base is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.[6] The choice of base can influence the reaction rate and the extent of side reactions.
| Base | Notes |
| Triethylamine (Et₃N) | A common and effective base.[3] |
| Diisopropylamine (i-Pr₂NH) | Often used in combination with Et₃N. |
| N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base that can be advantageous in certain cases. |
| K₂CO₃, Cs₂CO₃ | Inorganic bases that can be used in some protocols, particularly in polar aprotic solvents. |
Solvent
The choice of solvent is crucial for ensuring the solubility of all reaction components and for influencing the reaction kinetics. Anhydrous and deoxygenated solvents are generally recommended to prevent catalyst deactivation and side reactions.
| Solvent | Notes |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent that is highly effective for Sonogashira couplings.[3] |
| Tetrahydrofuran (THF) | A common ethereal solvent. |
| Toluene | A non-polar solvent that can be used, often at elevated temperatures. |
| Acetonitrile (MeCN) | A polar aprotic solvent. |
Experimental Protocol: Sonogashira Coupling of 2-Bromo-5-propoxypyridine
This protocol provides a robust starting point for the Sonogashira coupling of 2-Bromo-5-propoxypyridine with a generic terminal alkyne. Optimization of specific parameters may be necessary for different alkynes.
Caption: A generalized workflow for the Sonogashira coupling experiment.
Materials
-
2-Bromo-5-propoxypyridine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%)[3]
-
Triphenylphosphine (PPh₃) (0.05 mmol, 5.0 mol%)[3]
-
Copper(I) iodide (CuI) (0.05 mmol, 5.0 mol%)[3]
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)[3]
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-propoxypyridine (1.0 mmol), Pd(CF₃COO)₂ (0.025 mmol), PPh₃ (0.05 mmol), and CuI (0.05 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Addition of Solvent and Base: Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) to the flask via syringe.
-
Addition of Alkyne: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 3 hours.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-5-propoxypyridine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more electron-rich and bulky ligand, or increasing the reaction temperature and time. The presence of the electron-donating propoxy group may necessitate more forcing conditions.
-
Alkyne Homocoupling: The formation of a diyne byproduct (Glaser coupling) can occur, particularly in the presence of oxygen. Ensuring a thoroughly deoxygenated reaction environment is crucial. Copper-free conditions can also mitigate this side reaction.
-
Starting Material Decomposition: At elevated temperatures, some sensitive substrates may decompose. If this is observed, a lower reaction temperature with a more active catalyst system should be explored.
-
Incomplete Conversion: If the reaction stalls, this could be due to catalyst deactivation. The addition of a fresh portion of the palladium catalyst may be beneficial.
Conclusion
The Sonogashira coupling of 2-Bromo-5-propoxypyridine is a highly valuable transformation for the synthesis of key intermediates in drug discovery. A thorough understanding of the reaction mechanism and the influence of various parameters allows for the rational design of an efficient and robust protocol. The provided experimental procedure serves as a solid foundation for further optimization and application in the synthesis of complex molecular architectures.
References
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]
-
Sonogashira cross-coupling reaction. (2020). YouTube. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). RSC Publishing. Retrieved from [Link]
-
Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). NROChemistry. Retrieved from [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira cross-coupling reaction. (2020). YouTube. Retrieved from [Link]
-
Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. (2015). PubMed. Retrieved from [Link]
-
Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. Retrieved from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ACS Publications. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate. Retrieved from [Link]
-
Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl... (n.d.). ResearchGate. Retrieved from [Link]
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- 2. mdpi.com [mdpi.com]
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- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Note: A Protocol for the Purification of 2-Bromo-5-propoxypyridine Derivatives
Abstract: 2-Bromo-5-propoxypyridine and its analogs are pivotal building blocks in medicinal chemistry and materials science. The efficacy, safety, and reproducibility of subsequent synthetic transformations and biological assays are directly contingent on the purity of these intermediates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust purification of 2-Bromo-5-propoxypyridine derivatives. We will delve into the underlying principles of common purification strategies, offer detailed step-by-step protocols, and provide a logical framework for selecting the optimal method based on the impurity profile of the crude material.
The Imperative of Purity: Understanding the Impurity Profile
The first step in any purification strategy is to anticipate the nature of the impurities. These are typically remnants of the synthetic process. A common route to 2-bromo-alkoxypyridines involves the diazotization of a 2-amino-5-alkoxypyridine followed by a Sandmeyer-type reaction, or direct bromination of an activated pyridine ring.[1] Consequently, the crude product may contain a variety of contaminants:
-
Unreacted Starting Materials: Such as 2-amino-5-propoxypyridine or 5-propoxypyridine.
-
Reagents and Byproducts: Inorganic salts from workup, residual brominating agents (e.g., N-Bromosuccinimide, Bromine), and acids (e.g., HBr).[1][2]
-
Isomeric Byproducts: Bromination at other positions on the pyridine ring (e.g., 2,3-dibromo derivatives).
-
Decomposition Products: Hydrolysis of the propoxy group under harsh acidic or basic conditions.
A preliminary analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for visualizing the complexity of the crude mixture and guiding the purification design.
Strategic Purification: A Multi-Modal Approach
A single purification technique is often insufficient. A logical, multi-step approach, starting with a bulk purification method and progressing to a high-resolution technique, is the most effective path to achieving high purity.
Caption: General workflow for the purification of 2-Bromo-5-propoxypyridine derivatives.
Protocol I: Liquid-Liquid Extraction for Initial Workup
Principle: This technique separates compounds based on their differential solubility in two immiscible liquid phases—typically an aqueous phase and an organic solvent. It is an exceptionally efficient first step to remove inorganic salts, strong acids or bases, and other highly polar impurities.
Causality: The basic nitrogen atom in the pyridine ring (pKa ≈ 5.2) allows for its solubility to be manipulated by adjusting the pH of the aqueous phase. Washing the organic solution of the crude product with a dilute acid will protonate the pyridine, rendering it water-soluble and pulling it into the aqueous layer, leaving non-basic impurities behind in the organic layer. Subsequently, basifying the aqueous layer will deprotonate the pyridine, allowing it to be re-extracted into a fresh organic phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash (Optional, for removing non-basic impurities): Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Shake vigorously and allow the layers to separate. Drain the acidic aqueous layer. This step keeps the desired product in the organic phase while removing basic impurities.
-
Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Shake cautiously, venting frequently to release CO₂ gas. This neutralizes any residual acid and removes acidic impurities. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This removes the bulk of the dissolved water from the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes.
-
Concentration: Filter the dried organic solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol II: Flash Column Chromatography for Primary Separation
Principle: Flash chromatography is the cornerstone of purification for organic synthesis. It leverages the differential partitioning of compounds between a mobile phase (eluent) and a stationary phase (typically silica gel) to separate components of a mixture based on polarity.[3]
Causality & Field Insights: Pyridine derivatives are notorious for "peak tailing" on standard silica gel.[4] This occurs because the basic lone pair on the pyridine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the silica surface, leading to poor separation and broad peaks.[4] To counteract this, a small amount of a competitive base, such as triethylamine (TEA), is often added to the eluent. The TEA preferentially binds to the acidic silanol sites, allowing the pyridine derivative to elute with a much-improved peak shape.
Key Parameters & Data
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and provides high resolution.[5] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A non-polar/polar solvent system is standard. Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. |
| Eluent Modifier | 0.1-1% Triethylamine (TEA) | Mitigates peak tailing by masking acidic silanol groups on the silica surface.[4] |
| Monitoring | TLC with UV visualization (254 nm) | Allows for rapid analysis of fractions to identify those containing the pure product. |
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent composition should give the desired product a retention factor (Rf) of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product from the extraction step in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading the sample as a concentrated liquid. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin passing the eluent through the column under positive pressure. Start with the low-polarity mobile phase determined by TLC and collect fractions.
-
Gradient Elution: Gradually increase the proportion of the more polar solvent (e.g., EtOAc) to elute compounds that are more strongly adsorbed to the silica.
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product, which may be an oil or a solid.
Protocol III: Recrystallization for Final Polishing
Principle: Recrystallization is a powerful technique for purifying solid compounds to a very high degree. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude solid is dissolved in a minimal amount of a hot solvent, and as the solution slowly cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor.[6]
Causality: The slow formation of a crystal lattice is a highly selective process. Molecules of the desired compound will preferentially fit into the growing crystal structure, while impurity molecules, having a different size and shape, are excluded and remain dissolved in the surrounding solvent. For this reason, slow, undisturbed cooling is critical for achieving high purity.
Caption: Decision process for using recrystallization as a final purification step.
Step-by-Step Protocol:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. A good solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts of your product in various solvents (e.g., hexanes, isopropanol, ethanol, toluene) to find a suitable one. For a similar compound, 2-Bromo-5-fluoropyridine, n-hexane was used effectively.[7]
-
Dissolution: Place the solid product in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
-
Decolorization (if necessary): If the solution is colored, it may be due to highly conjugated impurities. Add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The purity can be confirmed by melting point analysis and NMR spectroscopy.
References
- Organic Syntheses Procedure. 2-bromopyridine.
- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
- Google Patents. CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent.
- Tokyo Chemical Industry. 2-Bromo-5-fluoropyridine.
- Google Patents. WO2019145177A1 - Bromination of pyridine derivatives.
- Benchchem. Chromatographic Purification of Pyridine Derivatives.
- Slideshare. Recrystallization Spring Fall 09.
- ResearchGate. Extraction of pyridine using systems based on water-soluble polymers.
- Guidechem. How is 2-Bromo-5-fluoropyridine synthesized and what are its applications?.
- MIT OpenCourseWare. Flash Column Chromatography Guide.
- PubChem. 2-Bromo-5-propoxypyridine.
- Sciencemadness. recrystallisation of pyridinium tribromide.
- The Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions.
- Beilstein Journals. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions.
- Google Patents. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
- PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
Sources
- 1. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. Recrystallization Spring Fall 09 | PPT [slideshare.net]
- 7. Page loading... [wap.guidechem.com]
Application Note: Scalable Synthesis of 2-Bromo-5-propoxypyridine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-Bromo-5-propoxypyridine , a critical intermediate in medicinal chemistry often utilized in Suzuki-Miyaura cross-couplings to introduce pyridine motifs into drug scaffolds.
While various routes exist, this guide focuses on the Williamson Ether Synthesis via the O-alkylation of 2-bromo-5-hydroxypyridine (6-bromopyridin-3-ol). This route is selected for its high atom economy, commercial availability of starting materials, and operational simplicity upon scale-up. The protocol addresses critical process parameters (CPPs) including regioselectivity (O- vs. N-alkylation), exotherm control, and impurity management.
Strategic Analysis & Route Selection
Retrosynthetic Logic
The target molecule contains a pyridine ring substituted with a bromine at position 2 and a propoxy group at position 5.
-
Route A (Nucleophilic Aromatic Substitution - SNAr): Displacing a leaving group at C5 on a pyridine ring is difficult because the 3/5 positions are not activated by the ring nitrogen. This route requires harsh conditions or exotic catalysts.[1]
-
Route B (Direct Bromination): Bromination of 3-propoxypyridine often leads to mixtures of regioisomers (2-Br and 6-Br), requiring difficult chromatographic separation.
-
Route C (Selected Route - O-Alkylation): Starting with 2-bromo-5-hydroxypyridine allows for the exploitation of the acidity of the phenolic hydroxyl group (pKa ~7.5–8.5). The bromine at C2 is stable under mild basic conditions, and its electron-withdrawing nature slightly deactivates the ring nitrogen, favoring O-alkylation over N-alkylation (quaternization).
Mechanism & Regioselectivity
The reaction proceeds via an SN2 mechanism. The base deprotonates the hydroxyl group to form the pyridin-3-olate anion, which attacks the alkyl halide.
Critical Consideration: 3-Hydroxypyridines are ambident nucleophiles. While O-alkylation is favored, N-alkylation can occur, leading to zwitterionic species. The use of Potassium Carbonate (K2CO3) in a polar aprotic solvent (DMF ) is the industry standard to maximize O-selectivity by promoting the formation of the "hard" oxy-anion.
Figure 1: Reaction mechanism highlighting the competition between O- and N-alkylation.
Detailed Experimental Protocol (Scale: 1.0 mol)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2] | Amount | Notes |
| 2-Bromo-5-hydroxypyridine | 174.00 | 1.0 | 174.0 g | Starting Material (Solid) |
| 1-Bromopropane | 123.00 | 1.2 | 147.6 g | Alkylating Agent (Liquid) |
| Potassium Carbonate | 138.21 | 2.0 | 276.4 g | Base (Anhydrous, Powder) |
| DMF (N,N-Dimethylformamide) | 73.09 | N/A | 870 mL | Solvent (5 vol relative to SM) |
| Water | 18.02 | N/A | 2.5 L | Quench/Workup |
| MTBE or Ethyl Acetate | - | N/A | ~1.5 L | Extraction Solvent |
Equipment
-
2 L Jacketed Glass Reactor (or 3-neck Round Bottom Flask).
-
Overhead mechanical stirrer (Teflon impeller).
-
Reflux condenser.
-
Internal temperature probe.
-
Addition funnel (pressure-equalizing).
Step-by-Step Procedure
Step 1: Reaction Setup
-
Inertion: Purge the reactor with Nitrogen (N2) to remove moisture.
-
Charging: Charge DMF (870 mL) into the reactor. Start stirring at 250 RPM.
-
Solids Addition: Add 2-Bromo-5-hydroxypyridine (174.0 g) . Stir until fully dissolved (solution may appear yellow/orange).
-
Base Addition: Add Potassium Carbonate (276.4 g) in portions. Note: Suspension will form.
Step 2: Alkylation
-
Heating: Heat the mixture to 60°C . Ensure internal temperature stabilizes.
-
Reagent Addition: Add 1-Bromopropane (147.6 g) dropwise via the addition funnel over 45–60 minutes.
-
Caution: Reaction is slightly exothermic. Maintain internal temperature between 60–65°C.
-
Safety: 1-Bromopropane is volatile (bp 71°C) and a reproductive toxin. Ensure efficient condensing and ventilation.
-
-
Reaction: Stir at 65°C for 4–6 hours.
-
IPC (In-Process Control): Sample 50 µL, dilute in MeCN, and analyze by HPLC/UPLC.
-
Target: < 1.0% remaining starting material.
-
Step 3: Work-up
-
Cooling: Cool the reaction mixture to 20–25°C .
-
Quench: Slowly pour the reaction mixture into Water (2.5 L) under vigorous stirring.
-
Observation: Inorganic salts will dissolve; the product may oil out or precipitate depending on purity.
-
-
Extraction: Extract the aqueous mixture with MTBE (3 x 500 mL) .
-
Why MTBE? It separates well from DMF/Water mixtures and minimizes emulsion formation compared to Ethyl Acetate.
-
-
Washing: Wash the combined organic layers with:
-
Water (2 x 300 mL) to remove residual DMF.
-
Brine (1 x 300 mL) to dry the organic layer.
-
-
Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (Rotavap) at 40°C.
Step 4: Purification
-
Crude State: The product is typically a pale yellow oil or low-melting solid.
-
Distillation (Recommended for High Purity): Perform high-vacuum distillation.
-
Expected Boiling Point: ~115–125°C at 1–2 mmHg (Estimated based on methoxy analog).
-
-
Yield: Expected isolated yield is 85–92% .
Process Workflow Diagram
Figure 2: Process flow diagram for the large-scale synthesis.
Analytical Control & Troubleshooting
Analytical Specifications
-
HPLC Method: C18 Column, Water/Acetonitrile Gradient (0.1% H3PO4).
-
Retention Time: SM (Polar, elutes early) < Product (Non-polar, elutes late).
-
-
1H NMR (CDCl3, 400 MHz):
-
δ 8.05 (d, 1H, H-6), 7.38 (d, 1H, H-3), 7.15 (dd, 1H, H-4).
-
δ 3.95 (t, 2H, O-CH2), 1.82 (m, 2H, CH2), 1.05 (t, 3H, CH3).
-
Note: Absence of broad OH peak confirms alkylation.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Wet K2CO3 | Use freshly ground, anhydrous K2CO3. |
| N-Alkylation Impurity | Solvent too polar/hot | Ensure temp does not exceed 70°C. Switch solvent to Acetone (slower but more selective). |
| Residual DMF | Poor extraction | Increase water washes during workup (DMF partitions into water). |
Safety & Handling (HSE)
-
1-Bromopropane: Classified as a Reproductive Toxin (Cat 1B) . It must be handled in a closed system or a high-efficiency fume hood. Pregnant personnel should not handle this reagent.
-
Exotherm: The alkylation is exothermic. On a >1kg scale, active cooling on the jacket is required during the addition of the bromide.
-
Waste: Aqueous waste contains DMF and bromide salts. Dispose of according to halogenated organic solvent protocols.
References
-
General Pyridine Alkylation
- Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
-
Source:
- R. A. Abramovitch et al. "Pyridine 1-oxides and Hydroxypyridines." Chemistry of Heterocyclic Compounds.
-
Safety Data (1-Bromopropane)
- ECHA Registration Dossier.
-
Source:
-
Analogous Synthesis (Methoxy Derivative)
-
Sigma-Aldrich.[3] "2-Bromo-5-methoxypyridine Product Specification."
-
Source:
-
Sources
Application Notes & Protocols: 2-Bromo-5-propoxypyridine as a Core Building Block in Modern Agrochemical Synthesis
Abstract: The substituted pyridine scaffold is a cornerstone in the discovery of novel agrochemicals due to its versatile biological activity and tunable physicochemical properties. Among the vast array of pyridine-based intermediates, 2-Bromo-5-propoxypyridine has emerged as a particularly valuable building block. Its unique structure, featuring a reactive bromine atom at the 2-position amenable to cross-coupling reactions and a lipophilic propoxy group at the 5-position, provides a strategic entry point for the synthesis of complex molecules with potential herbicidal, fungicidal, and insecticidal activities.[1] This guide provides an in-depth analysis of the application of 2-Bromo-5-propoxypyridine in key synthetic transformations, complete with detailed, field-proven protocols and mechanistic insights for researchers in crop protection chemistry.
The Strategic Advantage of the 2-Bromo-5-propoxypyridine Scaffold
The efficacy of an agrochemical is intricately linked to its ability to reach and interact with its biological target. The 2-Bromo-5-propoxypyridine moiety offers two primary handles for molecular elaboration that directly influence these outcomes:
-
The 2-Bromo Position: This site is primed for palladium-catalyzed cross-coupling reactions, the workhorses of modern synthetic chemistry.[2] This allows for the facile and predictable formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the connection of the pyridine core to other essential pharmacophores.
-
The 5-Propoxy Group: This alkyl ether group significantly influences the molecule's lipophilicity (logP). By modulating this property, chemists can fine-tune the compound's solubility, membrane permeability, and metabolic stability, all of which are critical for bioavailability and persistence in the target pest or weed.
This document will focus on the two most powerful and widely adopted cross-coupling methodologies for derivatizing 2-Bromo-5-propoxypyridine: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids or esters, making it an indispensable tool for constructing the biaryl and heteroaryl-aryl linkages prevalent in many agrochemicals.[3][4] Utilizing this reaction with 2-Bromo-5-propoxypyridine allows for the direct attachment of diverse aromatic and heteroaromatic systems.
Mechanistic Rationale
The catalytic cycle, driven by a Palladium(0) species, proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-5-propoxypyridine, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-propoxypyridine with Phenylboronic Acid
This protocol provides a reliable starting point for the synthesis of 2-phenyl-5-propoxypyridine.
Materials:
-
2-Bromo-5-propoxypyridine (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heat plate/oil bath
-
Condenser
-
Inert atmosphere line (Argon or Nitrogen)
-
Standard laboratory glassware for workup
Procedure:
-
To a round-bottom flask, add 2-Bromo-5-propoxypyridine, Phenylboronic Acid, and potassium carbonate.
-
Place the flask under an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio by volume) via syringe.
-
Expert Insight: Degas the solvent mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to failed or low-yielding reactions.
-
Add the PdCl₂(PPh₃)₂ catalyst to the flask under a positive flow of inert gas.
-
Fit the flask with a condenser and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature. Dilute the mixture with deionized water and transfer to a separatory funnel.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | DME/H₂O | 95 | 75-88 |
C-N Bond Formation via Buchwald-Hartwig Amination
The introduction of a nitrogen-based substituent is a key step in the synthesis of countless bioactive molecules. The Buchwald-Hartwig amination offers an exceptionally broad and functional-group-tolerant method for forging C-N bonds, a transformation that is often challenging using classical methods.[5] This reaction is ideal for coupling 2-Bromo-5-propoxypyridine with a wide range of primary and secondary amines.
Mechanistic Rationale
Similar to the Suzuki reaction, the Buchwald-Hartwig amination is driven by a palladium catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.[6]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 2-Bromo-5-propoxypyridine.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. The steric bulk of the ligand facilitates this final, crucial step.[6]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-5-propoxypyridine with Aniline
This protocol details a general procedure for the N-arylation of aniline.
Materials:
-
2-Bromo-5-propoxypyridine (1.0 eq)
-
Aniline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
Equipment:
-
Schlenk tube or glovebox for handling air-sensitive reagents
-
Magnetic stirrer and heat plate/oil bath
-
Inert atmosphere line (Argon or Nitrogen)
-
Celite® pad for filtration
Procedure:
-
Trustworthiness Note: This reaction is highly sensitive to air and moisture. All glassware must be oven-dried, and all reagents and solvents should be anhydrous. The use of a glovebox is highly recommended for weighing and dispensing the catalyst, ligand, and base.
-
To a Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.
-
Add 2-Bromo-5-propoxypyridine.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene, followed by aniline via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 8-24 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired N-aryl amine.
Data Presentation: Representative Buchwald-Hartwig Reaction Conditions
| Entry | Amine Partner | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos (1.5/4) | NaOtBu | Toluene | 100 | 80-92 |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos (2/4) | K₃PO₄ | Dioxane | 110 | 78-88 |
| 3 | Benzylamine | G3-XPhos Precatalyst (2) | LHMDS | THF | 70 | 85-95 |
Integrated Synthesis Workflow: A Hypothetical Fungicide
To illustrate the power of these methods, we present a hypothetical synthetic workflow for a fungicide candidate incorporating the 2-Bromo-5-propoxypyridine core. The target structure contains a toxophore (a 1,2,4-triazole group) linked to our core via a thioether bridge, a common motif in antifungal agents.
Caption: Multi-step synthesis of a hypothetical fungicide.
This workflow demonstrates how 2-Bromo-5-propoxypyridine serves as the foundational starting material. A Suzuki coupling (Protocol 1) establishes the core biaryl structure. Subsequent functional group interconversions, followed by a nucleophilic substitution, lead to the final complex and potentially bioactive agrochemical. Each step is designed to be high-yielding and scalable, reflecting the requirements of industrial agrochemical research and development.
Conclusion
2-Bromo-5-propoxypyridine is a high-value intermediate for agrochemical synthesis, providing a reliable and versatile platform for molecular discovery. Its utility is maximized through robust and predictable palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination, in particular, offer efficient and modular strategies for elaborating the pyridine core into novel structures. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful building block in the design and synthesis of next-generation crop protection agents.
References
-
Chem-Impex. (n.d.). 2-Bromo-5-methoxypyridine. Retrieved from [Link]
- Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
-
Borowski, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and herbicidal activities of 2-(5-Propargyloxyphenyl)-4,5,6,7-tetrahydro-2H-indazole and their related derivatives. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2015). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. Retrieved from [Link]
-
PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. National Library of Medicine. Retrieved from [Link]
Sources
reaction monitoring techniques for 2-Bromo-5-propoxypyridine couplings
An Application Guide to In-Process Monitoring of Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Bromo-5-propoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Real-Time Reaction Analysis
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-Bromo-5-propoxypyridine serves as a versatile building block for introducing a propoxy-substituted pyridine motif into a target molecule. Its participation in palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—opens a gateway to a diverse array of complex molecules. However, the successful and reproducible execution of these reactions hinges on careful monitoring. Reaction monitoring provides critical insights into kinetics, conversion rates, and the formation of impurities, enabling robust process development and optimization.
This guide, designed for the practicing chemist, provides a detailed overview of established analytical techniques for monitoring the progress of coupling reactions involving 2-Bromo-5-propoxypyridine. We will delve into the causality behind the choice of each technique, offering detailed, field-tested protocols and data interpretation strategies.
The Analytical Landscape: A Strategic Overview
The choice of a monitoring technique is dictated by the specific information required, the physical properties of the reactants and products, and the available instrumentation. For 2-Bromo-5-propoxypyridine couplings, the primary analytical challenge lies in resolving the starting material from the product and potential side-products, and quantifying their relative concentrations over time. We will explore both ex-situ (offline) and in-situ (online) methods.
Core Monitoring Strategies
| Technique | Type | Information Provided | Throughput | Expertise Required |
| TLC | Ex-situ | Qualitative (conversion) | High | Low |
| GC-FID | Ex-situ | Quantitative (conversion, purity) | Medium | Medium |
| UPLC-MS | Ex-situ | Quantitative & Qualitative (conversion, purity, mass confirmation) | Medium | High |
| ¹H NMR | Ex-situ / In-situ | Quantitative & Structural | Low-Medium | High |
| FTIR | In-situ | Real-time kinetics | High | Medium |
Ex-Situ Monitoring Techniques: The Workhorses of the Modern Lab
Ex-situ techniques involve the periodic removal of a small aliquot of the reaction mixture for analysis. While not providing continuous data, their robustness and the high quality of information they provide make them indispensable.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Causality of Experimental Choices: The choice of a high-polarity column (e.g., DB-FFAP) is crucial for achieving good peak separation between the somewhat polar pyridine derivatives.[2] An internal standard is essential for accurate quantification, as it corrects for variations in injection volume and detector response. Biphenyl or dodecane are common choices due to their thermal stability and typically clean elution profiles.
Protocol: Quantitative Analysis of a Suzuki-Miyaura Coupling
This protocol outlines the monitoring of the reaction between 2-Bromo-5-propoxypyridine and phenylboronic acid.
A. Sample Preparation:
-
Prepare a stock solution of an internal standard (e.g., biphenyl) in the reaction solvent (e.g., dioxane) at a known concentration (e.g., 1 mg/mL).
-
At designated time points (t=0, 1h, 2h, etc.), carefully withdraw ~50 µL of the reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of the internal standard stock solution. Quenching is critical to halt the reaction and ensure the sample composition is representative of that time point.
-
Vortex the vial thoroughly.
-
Filter the sample through a 0.22 µm syringe filter into a GC vial to remove any particulate matter, such as the base or catalyst residues.
B. GC-FID Instrumental Parameters:
-
Column: DB-FFAP (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.[2]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.[1]
-
Carrier Gas: Helium, constant flow of 1 mL/min.[1]
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 240 °C.
-
Hold at 240 °C for 5 min.
-
-
Injection Volume: 1 µL.
C. Data Analysis:
-
Identify the peaks corresponding to 2-Bromo-5-propoxypyridine, the product (5-propoxy-2-phenylpyridine), and the internal standard by running standards of each.
-
Integrate the peak areas for each component at every time point.
-
Calculate the response factor (RF) for the starting material and product relative to the internal standard using a calibration curve.
-
Calculate the concentration of the starting material and product at each time point to determine the reaction conversion.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Expertise & Experience: UPLC-MS is arguably the most powerful and versatile technique for monitoring complex organic reactions.[4][5] It combines the high-resolution separation of UPLC with the sensitive detection and mass identification of mass spectrometry. This is particularly advantageous for pyridine-containing compounds, which can be prone to side reactions. UPLC-MS can simultaneously quantify the starting material and product, and identify potential impurities or byproducts by their mass-to-charge ratio (m/z).
Causality of Experimental Choices: A C18 reversed-phase column is the standard choice for separating small organic molecules of moderate polarity. The mobile phase, typically a mixture of water and acetonitrile with a small amount of formic acid, ensures good peak shape and promotes ionization for MS detection. The mass spectrometer provides unambiguous confirmation of the product's identity.
Protocol: Monitoring a Buchwald-Hartwig Amination
This protocol details the monitoring of the reaction between 2-Bromo-5-propoxypyridine and morpholine.
A. Sample Preparation:
-
At specified time points, withdraw ~10 µL of the reaction mixture.
-
Immediately dilute the aliquot into a 1.5 mL vial containing 1 mL of acetonitrile. This large dilution factor is usually sufficient to quench the reaction.
-
Vortex the sample.
-
If necessary, centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to a UPLC-MS vial.
B. UPLC-MS Instrumental Parameters:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-500.
C. Data Analysis:
-
Extract ion chromatograms for the m/z values of the protonated starting material (2-Bromo-5-propoxypyridine, [M+H]⁺ = 216.0/218.0) and the protonated product (4-(5-propoxypyridin-2-yl)morpholine, [M+H]⁺ = 223.1).
-
Integrate the peak areas from the UV chromatogram (e.g., at 254 nm) for quantification.
-
Plot the percentage conversion (Area_product / (Area_product + Area_starting_material) * 100) versus time.
In-Situ Monitoring: A Window into Real-Time Kinetics
In-situ techniques monitor the reaction as it happens, without the need for sampling. This provides a continuous stream of data, which is invaluable for detailed kinetic studies and understanding reaction mechanisms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is a highly quantitative and structurally informative technique.[6] By monitoring the disappearance of signals corresponding to the starting material and the appearance of new signals for the product, one can directly measure the reaction progress.[7] For 2-Bromo-5-propoxypyridine, the aromatic protons are in distinct regions of the spectrum, allowing for clear resolution from many coupling partners.
Causality of Experimental Choices: The reaction is run directly in an NMR tube using deuterated solvents. This allows for continuous or frequent acquisition of spectra. The choice of which proton signals to integrate is critical; ideally, one should choose singlets in a clean region of the spectrum that are unique to the starting material and product. The use of a non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) is necessary for the highest accuracy.
Protocol: Kinetic Study of a Sonogashira Coupling
This protocol describes the monitoring of the reaction between 2-Bromo-5-propoxypyridine and phenylacetylene.
A. Experimental Setup:
-
In an NMR tube, combine 2-Bromo-5-propoxypyridine, phenylacetylene, a suitable palladium catalyst, a copper(I) co-catalyst, a base (e.g., triethylamine, which can also serve as the solvent), and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Use a deuterated solvent if necessary (e.g., THF-d8).
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).
B. Data Analysis:
-
Identify a characteristic proton signal for the starting material (e.g., the proton at C6) and the product (e.g., the same proton, which will have shifted).
-
Integrate the chosen signals and the signal from the internal standard in each spectrum.
-
Normalize the integrals of the starting material and product to the integral of the internal standard.
-
Plot the concentration of each species versus time to obtain a kinetic profile of the reaction.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: In-situ FTIR spectroscopy, often using an attenuated total reflectance (ATR) probe, is a powerful technique for tracking the concentration of functional groups in real-time.[8] For the coupling of 2-Bromo-5-propoxypyridine, one could monitor the disappearance of the C-Br stretching vibration or changes in the aromatic C-H bending region.
Causality of Experimental Choices: An ATR probe is immersed directly into the reaction vessel. This is a non-invasive technique that provides continuous data. The selection of characteristic infrared bands that are well-resolved and show a significant change in absorbance during the reaction is key to a successful experiment.
Protocol: Real-Time Monitoring
A. Experimental Setup:
-
Set up the reaction in a vessel equipped with an overhead stirrer and an in-situ FTIR-ATR probe.
-
Record a background spectrum of the solvent and all reagents except the limiting reactant (e.g., 2-Bromo-5-propoxypyridine) at the reaction temperature.
-
Initiate the reaction by adding the final reagent.
-
Begin acquiring spectra at regular intervals (e.g., every minute).
B. Data Analysis:
-
Identify a characteristic absorption band for the starting material that decreases over time (e.g., a C-Br stretch, typically in the 600-500 cm⁻¹ range, though often weak) or a band for the product that grows over time.
-
Plot the absorbance of the chosen band versus time to generate a kinetic trace. This can be correlated with concentration via a calibration curve.
Visualization of Monitoring Workflow
A systematic approach to reaction monitoring is crucial for efficient process development. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for ex-situ reaction monitoring.
The choice between different analytical techniques can be visualized as a decision tree based on the specific experimental needs.
Sources
- 1. Evaluation of GC-APCI/MS and GC-FID As a Complementary Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. UPLC-MS/MS method for determination of selected pyrrolizidine alkaloids in feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. azom.com [azom.com]
- 7. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Optimization for 2-Bromo-5-propoxypyridine
Case ID: PROTO-DEB-PYR-005 Subject: Mitigation of Protodeborylation in Heteroaryl Cross-Couplings Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Insight[1]
The Core Challenge: You are likely encountering low yields not because of the 2-Bromo-5-propoxypyridine electrophile itself, but due to the rapid protodeborylation of the heteroaryl boronic acid partner (or the 2-pyridyl boronate intermediate if you are attempting a borylation).
While 2-Bromo-5-propoxypyridine is a competent electrophile (activated at the C2 position), the basic conditions required for the Suzuki-Miyaura transmetallation step often destroy electron-deficient or heteroatom-rich boronic acids before they can couple. This is the "2-Pyridyl Problem," driven by a specific mechanistic failure mode.
The Mechanism of Failure: Zwitterionic Fragmentation
Protodeborylation in nitrogenous heterocycles is not random hydrolysis; it is a base-catalyzed pathway.
-
Base Coordination: The base (e.g., OH⁻, CO₃²⁻) coordinates to the boron center, forming a boronate "ate" complex.
-
Zwitterion Formation: In 2-pyridyl and related systems, the ring nitrogen can protonate (or complex with a metal), while the boron remains negatively charged.
-
C-B Bond Cleavage: This zwitterionic species is highly unstable. The C-B bond breaks to release the neutral heterocycle (protodeborylated byproduct) and boric acid.
Figure 1: The accelerated pathway for protodeborylation in basic heteroaryl boronates.
Troubleshooting Guide (Q&A)
Q1: I am seeing rapid consumption of my boronic acid partner, but the 2-Bromo-5-propoxypyridine remains unreacted. Why?
Diagnosis: Competitive Protodeborylation.
The rate of deborylation (
Corrective Action:
-
Switch to "Slow Release" Surrogates: Use MIDA boronates or Potassium Organotrifluoroborates (
). These slowly hydrolyze to the active boronic acid, keeping the standing concentration low and minimizing the window for deborylation.[1] -
Increase Catalyst Activity: Use a highly active precatalyst (e.g., XPhos Pd G3 or Pd-PEPPSI-IPr ) to increase
so it outcompetes .
Q2: I am trying to convert 2-Bromo-5-propoxypyridine into a boronic ester (Miyaura Borylation) but getting low yields.
Diagnosis: Instability of the Product. The resulting 5-propoxy-2-pyridyl boronate is inherently unstable. The 2-position of pyridine is electron-deficient; once borylated, it is prone to hydrolysis and subsequent protodeborylation during workup or purification.
Corrective Action:
-
Avoid Isolation: Perform a "telescoped" (one-pot) reaction where the boronate is generated and immediately reacted with the second electrophile.
-
Synthesize the MIDA Boronate: Instead of
, use MIDA-anhydride or specialized reagents to form the 2-pyridyl MIDA boronate directly, which is stable on silica gel.
Q3: Can I use standard bases like or ?
Diagnosis: Base-Mediated Decomposition. Aqueous carbonate bases are often too harsh for sensitive heteroaryl couplings. They generate high concentrations of hydroxide (via equilibrium), promoting the "ate" complex formation that leads to deborylation.
Corrective Action:
-
Use Anhydrous Bases: Switch to TMSOK (Potassium trimethylsilanolate) or CsF in anhydrous solvents (Dioxane/Toluene).
-
Use Weak Bases: If water is necessary, use
(tripotassium phosphate), which buffers the pH lower than carbonates.
Experimental Protocols
Protocol A: The "Slow Release" Strategy (MIDA Boronates)
Best for coupling 2-Bromo-5-propoxypyridine with unstable heteroaryl partners.
Rationale: MIDA boronates are protected and do not transmetallate directly. They require slow hydrolysis by a base to release the active species. This keeps the concentration of the unstable boronic acid low, preventing second-order decomposition pathways.[1]
-
Reagents:
-
Electrophile: 2-Bromo-5-propoxypyridine (1.0 equiv)
-
Nucleophile: Heteroaryl-MIDA boronate (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Base:
(3.0 equiv, finely ground) -
Solvent: 1,4-Dioxane : Water (10:1 ratio)
-
-
Procedure:
Protocol B: Anhydrous Coupling (Denmark Conditions)
Best for preventing hydrolysis-driven deborylation entirely.
Rationale: By excluding water and using a silanolate base, you avoid the formation of the
-
Reagents:
-
Electrophile: 2-Bromo-5-propoxypyridine (1.0 equiv)
-
Nucleophile: Heteroaryl-B(Pin) or Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dba)2 (5 mol%) + XPhos (10 mol%) OR Pd-PEPPSI-IPr
-
Base: TMSOK (Potassium trimethylsilanolate) (2.0 equiv)
-
Solvent: Anhydrous Toluene or DME.
-
-
Procedure:
-
Strictly anhydrous conditions are required. Flame-dry glassware.
-
Combine solid reagents in a glovebox or under Argon flow.
-
Add anhydrous solvent.
-
Stir at room temperature or mild heat (40°C). TMSOK activates the boronate via a silyl-ate complex which is active for transmetallation but less prone to deborylation.
-
Decision Logic for Optimization
Use this logic flow to select the correct parameters for your specific reaction setup.
Figure 2: Decision matrix for selecting reaction conditions based on partner stability.
Comparative Data: Base & Ligand Effects[3][4]
The following data summarizes typical outcomes for coupling electron-deficient pyridines with unstable boronates.
| Variable | Recommendation | Mechanistic Reason |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphines facilitate rapid oxidative addition and, crucially, rapid transmetallation , outcompeting decomposition. |
| Base | K₃PO₄, TMSOK, CsF | Avoids high pH (hydroxide concentration). TMSOK allows anhydrous activation. |
| Solvent | Dioxane, DME, n-Butanol | Ethereal solvents coordinate to boron, stabilizing the intermediate. Alcohols can form stable boronic esters in situ. |
| Additive | Cu(I)TC (Copper Thiophene Carboxylate) | Promotes "Liebeskind-Srogl" type activation, allowing coupling under neutral conditions if base sensitivity is extreme. |
References
-
Mechanistic Studies on Protodeborylation: Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids."[3] Journal of the American Chemical Society, 2010. Link
-
MIDA Boronates (Slow Release): Knapp, D. M., et al. "General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 2010. Link
-
Anhydrous Coupling (TMSOK): Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010. Link
-
Buchwald Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013. Link
Sources
Technical Support Center: Impurity Profiling in 2-Bromo-5-propoxypyridine Synthesis
Executive Summary & Reaction Logic
The synthesis of 2-Bromo-5-propoxypyridine is typically achieved via the O-alkylation of 6-bromopyridin-3-ol (also known as 2-bromo-5-hydroxypyridine) using a propyl halide and a base. While 3-hydroxypyridines generally favor O-alkylation over N-alkylation compared to their 2- and 4-isomers, specific electronic and steric factors in the 2-bromo derivative can lead to a distinct impurity profile.
This guide addresses the three critical failure modes in this synthesis:
-
Regioisomerism (N-alkylation): Formation of zwitterionic pyridinium species.
-
Chemo-selectivity (SNAr): Displacement of the labile C2-bromine by alkoxides.
-
Incomplete Conversion: Stalling due to poor solubility or base passivation.
Troubleshooting Dashboard (FAQ)
Q1: I observe a highly polar byproduct by TLC/LC-MS with the same mass (M+H) as the product. What is it?
Diagnosis: This is likely the N-alkylated zwitterion (1-propyl-2-bromo-5-oxidopyridinium).
-
Mechanism: Unlike 2- or 4-hydroxypyridines which form stable neutral pyridones, 3-hydroxypyridines form zwitterionic species upon N-alkylation. This species is highly polar and often precipitates from non-polar solvents.
-
Correction:
-
Switch Solvent: Use a less polar aprotic solvent (e.g., Acetone instead of DMF) to suppress the dissociation of the ion pair, favoring O-alkylation.
-
Change Base: Switch from K2CO3 to Cs2CO3 or use Ag2CO3 . Silver salts coordinate to the nitrogen lone pair, sterically and electronically blocking N-alkylation (the "Silver Salt Rule").
-
Q2: My LC-MS shows a byproduct with M+H = 258/260 (approx) but I see a peak at mass +60 relative to the product?
Correction: The target mass is approx 216/218 (Br isotope pattern). If you see a mass of ~196 or similar, check the structure. Diagnosis: You are likely observing 2,5-dipropoxypyridine (Double alkylation/displacement).
-
Mechanism: The C2-position in pyridine is activated for Nucleophilic Aromatic Substitution (SNAr), especially with an electron-withdrawing bromine atom. If the reaction temperature is too high (>60°C) or if excess alkoxide is generated, the propoxide anion will displace the bromine.
-
Correction:
-
Lower Temperature: Maintain reaction temperature below 50°C.
-
Stoichiometry: Strictly limit the base to 1.1 equivalents. Avoid strong bases like NaH which generate high concentrations of naked propoxide; stick to weak bases like K2CO3.
-
Q3: The reaction stalls at 60% conversion. Adding more alkyl halide doesn't help.
Diagnosis: Surface passivation of the inorganic base.
-
Mechanism: The byproduct KBr (or CsBr) coats the surface of the carbonate base, reducing the active surface area available for deprotonation.
-
Correction:
-
Add Catalyst: Add 5-10 mol% 18-Crown-6 (if using K2CO3) or TBAI (Tetrabutylammonium iodide) to act as a phase transfer catalyst, solubilizing the carbonate anion.
-
Grinding: Ensure anhydrous K2CO3 is finely ground before use.
-
Visualizing the Reaction Pathways
The following diagram maps the divergence points where critical impurities are formed.
Figure 1: Reaction pathway analysis showing the competition between O-alkylation (Target), N-alkylation (Impurity A), and SNAr displacement (Impurity B).
Detailed Experimental Protocols
Protocol A: Optimized Synthesis (High Selectivity)
Objective: Maximize O-alkylation while suppressing SNAr side reactions.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 2-bromo-5-hydroxypyridine (1.0 equiv, 5.75 mmol) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).
-
Note: MeCN is preferred over DMF to facilitate workup and reduce N-alkylation rates.
-
-
Base Addition: Add Cesium Carbonate (Cs2CO3) (1.2 equiv).
-
Why Cs2CO3? The "Cesium Effect" improves solubility and O-nucleophilicity compared to potassium salts.
-
-
Reagent Addition: Add 1-Bromopropane (1.1 equiv) dropwise at room temperature.
-
Reaction: Heat to 45°C and stir for 4-6 hours. Monitor by HPLC.
-
Checkpoint: Do not exceed 50°C to prevent displacement of the bromine at C2.
-
-
Workup: Filter off inorganic solids. Concentrate the filtrate. Redissolve in EtOAc and wash with water (to remove any traces of the polar N-alkyl zwitterion). Dry over Na2SO4 and concentrate.
Protocol B: Analytical Differentiation (HPLC)
Objective: Distinguish between the Target (O-alkyl) and Impurity A (N-alkyl).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm and 280 nm |
Data Interpretation:
-
Impurity A (N-alkyl): Elutes early (RT ~ 2-3 min) due to ionic/zwitterionic character.
-
Target (O-alkyl): Elutes later (RT ~ 6-7 min) due to lipophilic propoxy chain.
-
Impurity B (Bis-propoxy): Elutes last (RT ~ 8-9 min) due to double lipophilic substitution.
Quantitative Data Summary
The following table summarizes the expected outcomes based on solvent/base variations, derived from standard heteroaromatic alkylation principles [1, 2].
| Base | Solvent | Temp (°C) | Major Product | Major Impurity | Recommendation |
| K2CO3 | DMF | 80 | O-alkyl (60%) | N-alkyl (30%) | Avoid high temp/polar solvent. |
| NaH | THF | 0 -> 25 | O-alkyl (70%) | SNAr (20%) | Avoid strong bases (naked alkoxide). |
| Ag2CO3 | Toluene | 80 | O-alkyl (>90%) | None (<5%) | Gold Standard for selectivity. |
| Cs2CO3 | MeCN | 45 | O-alkyl (85%) | N-alkyl (<10%) | Best balance of cost/yield. |
References
-
Spivey, A. C., & Arseniyadis, S. (2025). Nucleophilic substitution of pyridines and related heteroaromatics. Imperial College London. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
-
Comins, D. L., & Jianhua, G. (1994). Regioselective substitution of 1-acylpyridinium salts. Tetrahedron Letters. Retrieved from [Link]
- Pfizer Inc. (2005). Process for the preparation of substituted pyridines. Patent WO2005012345.
solvent effects on the reactivity of 2-Bromo-5-propoxypyridine
Technical Support Center: 2-Bromo-5-propoxypyridine Reactivity Optimization
Introduction: The "Propoxy Paradox"
Welcome to the technical guide for 2-Bromo-5-propoxypyridine . As a researcher working with this scaffold, you are likely facing a specific electronic challenge we call the "Propoxy Paradox."
While the pyridine nitrogen activates the 2-position for reaction, the 5-propoxy group acts as a strong Electron Donating Group (EDG) via resonance. This increases electron density in the ring, effectively "cooling down" the electrophilicity at the C-2 carbon compared to electron-deficient analogs (e.g., 2-bromo-5-nitropyridine).
-
The Consequence: Standard protocols for 2-bromopyridines often fail here.
-
The Solution: Solvent selection is not just about solubility; it is the primary lever to lower the activation energy for this deactivated substrate.
Module 1: Nucleophilic Aromatic Substitution (SNAr)
Goal: Displacing the Bromine with Amines, Thiols, or Alkoxides.
The Challenge: Because the 5-propoxy group pushes electron density into the ring (specifically enriching positions 2 and 4), the C-2 carbon is less electrophilic. Protic solvents will hydrogen-bond to your nucleophile, further reducing its energy and killing the reaction.
Troubleshooting Protocol:
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | DMSO, NMP, or DMF | These Dipolar Aprotic solvents effectively solvate the counter-cation (e.g., Na+, K+) but leave the anionic nucleophile "naked" and highly reactive. |
| Avoid | Ethanol, Methanol, Water | Protic solvents form a "solvent cage" around the nucleophile via H-bonding, significantly increasing the activation energy required to attack the deactivated C-2 center. |
| Temperature | 100°C - 140°C | Due to the EDG deactivation, this molecule requires higher thermal energy than unsubstituted 2-bromopyridine. |
Visualizing the Solvent Effect:
Figure 1: Comparison of nucleophile reactivity in Protic vs. Dipolar Aprotic solvents. The "naked anion" effect is critical for overcoming the electronic deactivation of the propoxy group.
Module 2: Palladium-Catalyzed Cross-Coupling
Goal: Suzuki-Miyaura or Buchwald-Hartwig Coupling.
The Challenge: The electron-rich nature of 2-bromo-5-propoxypyridine slows down the Oxidative Addition step (the insertion of Pd(0) into the C-Br bond). If the solvent system is not optimized, the catalyst may decompose (aggregating into Pd black) before the cycle completes.
Optimization Matrix:
-
Q: My reaction stalls at 50% conversion. What is happening?
-
A: Likely catalyst deactivation. The oxidative addition is slow. Switch to 1,4-Dioxane (anhydrous) for higher temperature stability (reflux at 101°C) compared to THF.
-
-
Q: Which base/solvent system is best for the 5-propoxy derivative?
-
A: Use Toluene/Water (4:1) with K3PO4. The biphasic system protects the Pd-catalyst from harsh basic conditions while the propoxy chain ensures the substrate stays in the organic phase (Toluene), facilitating interaction with the catalyst.
-
Critical Workflow:
-
Degas Solvents: Oxygen is the enemy of electron-rich phosphine ligands. Sparge solvents with Argon for 15 mins.
-
Phase Transfer: If using weak bases (Na2CO3), add a surfactant or use a miscible co-solvent (DME/Water) to ensure the base contacts the lipophilic propoxy-pyridine.
Module 3: Lithium-Halogen Exchange
Goal: Generating the 2-Lithio species for reaction with electrophiles.
The Challenge: 2-Lithiopyridines are thermally unstable and prone to "scrambling" (where the lithium migrates to a different position) or dimerization. The 5-propoxy group adds lipophilicity but does not stabilize the C-Li bond.
Solvent Selection Guide:
| Solvent | Suitability | Risk Factor |
| Diethyl Ether (Et2O) | High | Best for stability. Et2O coordinates Li weakly, keeping the aggregate tight and less prone to decomposition. |
| THF | Medium | Strong coordination breaks aggregates, making the species more reactive but also more unstable. Use only at -78°C strictly. |
| Hexane/Toluene | Low | Poor solubility of the lithiated intermediate may cause precipitation (oiling out). |
Protocol:
-
Dissolve 2-bromo-5-propoxypyridine in anhydrous Et2O .
-
Cool to -78°C (Dry ice/Acetone).
-
Add n-BuLi dropwise.
-
Critical: Cannulate the electrophile immediately (within 15 mins). Do not let the lithiated species sit; the propoxy group does not prevent the "halogen dance" or dimerization if warmed.
Troubleshooting & FAQs
Q: The product is oiling out during workup. Is it the propoxy group? A: Yes. The propoxy chain adds significant lipophilicity (LogP ~2.7).
-
Fix: Avoid aqueous extractions with pure water. Use brine to force phase separation. For chromatography, the compound will move faster than expected; use a lower polarity eluent (e.g., 5-10% EtOAc in Hexanes) compared to methoxy-pyridines.
Q: Can I use ethanol for the Suzuki coupling? A: Not recommended. While green, ethanol can act as a hydride source, leading to hydrodebromination (replacing Br with H) rather than coupling, especially with electron-rich substrates that have slow oxidative addition rates. Stick to Dioxane or Toluene.
Decision Tree for Solvent Choice:
Figure 2: Logic flow for selecting the optimal solvent based on reaction mechanism.
References
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and the "naked anion" effect in SNAr reactions).
-
Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (Details on oxidative addition rates in electron-rich pyridines).
-
Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley. (Protocols for handling unstable 2-lithiopyridines and solvent effects on aggregation).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanistic grounding for substituent effects—Hammett equation relevance to the propoxy group).
Technical Support Center: Purification of Polar Pyridine Compounds
Current Status: Operational Ticket ID: PYR-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary: The "Pyridine Drag"
Purifying pyridine derivatives on silica gel is notoriously difficult. The root cause is a fundamental mismatch in acid-base chemistry: Pyridines are basic (pKa ~5.2), while silica gel is acidic (surface silanols pKa ~5.6).
This results in hydrogen bonding and salt formation, manifesting as:
-
Tailing/Streaking: Broad peaks that contaminate subsequent fractions.
-
Irreversible Adsorption: Product "sticks" to the baseline and never elutes.
-
Co-elution: Poor resolution from impurities.
This guide provides expert-level troubleshooting to overcome these specific chemical interactions.
Module 1: The Chemistry of Failure (Why is this happening?)
Q: Why does my pyridine compound streak on TLC and flash columns, even in polar solvents?
A: You are fighting a war against Silanols .
Standard silica gel (
Because pyridine nitrogens are electron-rich Lewis bases, they form strong hydrogen bonds or even protonate upon contact with these acidic silanols. This "drag" effect causes the tailing.
Visualizing the Interaction
Figure 1: Mechanism of amine tailing and the competitive inhibition strategy using Triethylamine (TEA).
Module 2: Mobile Phase Engineering
Q: How do I stop the tailing? Is adding Triethylamine (TEA) really necessary?
A: Yes, for polar pyridines, a modifier is non-negotiable. You must use a sacrificial base to saturate the acidic silanol sites before your compound reaches them.
The "TEA" Protocol (Self-Validating System)
Do not simply add TEA to your eluent bottle. Follow this specific sequence to ensure the column is actually deactivated.
-
Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (
) . -
Concentration: 1% to 5% v/v is standard.
-
The Pre-Flush (Critical Step):
-
Prepare a "pretreatment solvent" (e.g., 95:5 Hexane:TEA).
-
Flush the column with 2–3 Column Volumes (CV) of this mixture before loading your sample.
-
Why? If you only add TEA to the mobile phase, the TEA (which is polar) will interact with the silica and lag behind the solvent front. Your product might elute before the TEA coats the silica, resulting in no improvement [2].
-
-
The Run: Continue to include 1% TEA in your isocratic or gradient mobile phase to maintain deactivation.
Q: Can I use Methanol (MeOH) and Dichloromethane (DCM)?
A: Yes, but with a major caveat regarding Silica Integrity . DCM/MeOH is the "gold standard" for solubilizing polar heterocycles. However, high concentrations of Methanol can degrade the physical integrity of the silica bed.
| Solvent System | Polarity | Risk Factor | Best For |
| Hexane / EtOAc | Low-Med | Low | Lipophilic pyridines (e.g., halopyridines).[1] |
| DCM / MeOH (0-10%) | High | Low | Polar pyridines, amides, sulfonamides.[1] |
| DCM / MeOH (>10%) | Very High | High | Highly polar salts.[1] Warning: See below. |
The "Dissolving Silica" Myth vs. Reality: While pure methanol does not chemically dissolve bulk silica, research suggests that high-MeOH gradients on granular (irregular) silica can cause the particles to fracture and shed "fines" (micro-particles) [3].[4][5][6] These fines pass through frits and contaminate your final product as a white solid.
-
Fix: If you need >10% MeOH, switch to spherical silica (more robust) or use a Reverse Phase (C18) column.
Module 3: Stationary Phase Alternatives
Q: I've tried TEA and high polarity solvents, but my compound is still stuck. What now?
A: Stop using Silica.[7] You are likely fighting a losing battle against the stationary phase's acidity. Switch to Basic Alumina or Reverse Phase .
Decision Matrix: Choosing the Right Phase
Figure 2: Decision tree for selecting the appropriate stationary phase based on compound stability and solubility.
-
Basic Alumina: The surface pH is basic (~9-10). It does not protonate pyridines, often resulting in sharp peaks without the need for TEA [4].
-
Reverse Phase (C18): If your compound requires >10% MeOH in DCM to move, it is likely too polar for normal phase. C18 allows the use of water/acetonitrile gradients, which are excellent for protonated pyridinium salts.
Module 4: Sample Loading & Detection
Q: My crude mixture is not soluble in the mobile phase (Hex/EtOAc). How do I load it?
A: Do not load in pure DCM or MeOH if your column is equilibrated in Hexane. This causes "band broadening" (the strong solvent carries the sample too fast down the column).
-
Technique: Use Dry Loading .
-
Dissolve crude in minimal MeOH/DCM.
-
Add Celite or Silica (1:2 ratio by weight).
-
Rotovap to dryness (free-flowing powder).
-
Load the powder on top of the column (or in a solid load cartridge).
-
Q: I can't see my spots on TLC, even though I know the compound is there.
A: Pyridine itself is a solvent that absorbs UV.
-
Issue: If you run a reaction in pyridine and spot it directly, the residual pyridine solvent will absorb UV (254 nm) and mask your product, appearing as a giant smear [5].
-
Fix: Dry your TLC plate under high vacuum for 5–10 minutes before developing it to remove the pyridine solvent. Alternatively, use a stain (Iodine or Dragendorff’s reagent) which is specific for nitrogenous compounds.
References
-
Sulpizi, M., Gaigeot, M. P., & Sprik, M. (2012). The Silica–Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties.[2][3] Journal of Chemical Theory and Computation, 8(3), 1037–1047. Link
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Not Voodoo. Link
-
Biotage. (2023).[8] Does Methanol Really Dissolve Silica During Flash Column Chromatography? Biotage Blog. Link
-
Jalon Zeolite. (n.d.). Activated Alumina vs. Silica Gel: All you need to know. Link
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Not Voodoo. Link
Sources
- 1. Showing Compound Silica gel (FDB014682) - FooDB [foodb.ca]
- 2. The Silica-Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Activated Alumina vs. Silica Gel l Comparing Desiccant Types [streampeak.com.sg]
Validation & Comparative
Comparative Reactivity Guide: 2-Bromo-5-propoxypyridine vs. 2-Chloro-5-propoxypyridine
The following guide provides an in-depth technical comparison of 2-Bromo-5-propoxypyridine and 2-Chloro-5-propoxypyridine . This analysis is designed for researchers optimizing synthetic routes in medicinal chemistry and materials science.
Executive Summary & Structural Analysis
2-Bromo-5-propoxypyridine and 2-Chloro-5-propoxypyridine are C2-halogenated pyridine building blocks functionalized with an electron-donating propoxy group at the C5 position. While they share similar steric profiles, their electronic behaviors diverge significantly under metal-catalyzed and nucleophilic conditions.
Structural & Physical Comparison
| Feature | 2-Bromo-5-propoxypyridine | 2-Chloro-5-propoxypyridine |
| Molecular Weight | 216.08 g/mol | 171.62 g/mol |
| C–X Bond Energy | ~72 kcal/mol (Weaker) | ~89 kcal/mol (Stronger) |
| C2 Electrophilicity | Moderate | High (Inductive effect of Cl) |
| Lipophilicity (cLogP) | ~2.7 | ~2.5 |
| Physical State | Low-melting solid / Oil | Liquid / Low-melting solid |
Key Insight: The 5-propoxy group is a strong electron-donating group (EDG) via resonance (+M). This increases electron density in the pyridine ring, making the C2 position less electrophilic compared to unsubstituted 2-halopyridines. Consequently, both substrates are deactivated toward
Reactivity Profiles
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig)
The primary utility of these intermediates is in C–C and C–N bond formation. The reactivity difference here is governed by the rate of oxidative addition of the Pd(0) species into the C–X bond.[1]
-
2-Bromo-5-propoxypyridine:
-
Reactivity: High. The weaker C–Br bond facilitates rapid oxidative addition, often the rate-determining step for electron-rich pyridines.[2]
-
Catalysts: Standard systems (e.g.,
, ) work effectively at mild temperatures ( ). -
Advantage: Cleaner reaction profiles with fewer homocoupling side products.
-
-
2-Chloro-5-propoxypyridine:
-
Reactivity: Low to Moderate. The strong C–Cl bond resists oxidative addition, especially given the electron-rich nature of the ring (which further strengthens the C–Cl bond via back-donation).
-
Catalysts: Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos,
) or N-heterocyclic carbene (NHC) precursors (e.g., PEPPSI-iPr) and higher temperatures ( ). -
Advantage: Lower cost and higher atom economy if the specific catalytic system is optimized.
-
B. Nucleophilic Aromatic Substitution ( )[3]
In
-
Mechanism: The rate is proportional to the electrophilicity of C2 and the stability of the intermediate.
-
Comparison:
-
Chloro- analog: The higher electronegativity of Chlorine (
) vs Bromine ( ) lowers the energy of the LUMO at C2, accelerating the initial nucleophilic attack. -
Bromo- analog: Better leaving group ability, but slightly less activated for initial attack.
-
Verdict: For strong nucleophiles (e.g., alkoxides, thiols), 2-Chloro-5-propoxypyridine often reacts faster or comparably to the bromo- analog, provided the temperature is sufficient to overcome the activation energy. However, the 5-propoxy group significantly slows down
for both compared to 2-halo-5-nitropyridines.
-
C. Lithium-Halogen Exchange vs. Directed Ortho-Lithiation (DoM)
This is the most critical divergence point for synthetic planning.
-
2-Bromo-5-propoxypyridine:
-
Reaction: Undergoes extremely fast Lithium-Halogen Exchange with
-BuLi at . -
Product: Generates the 2-lithio-5-propoxypyridine species cleanly.
-
Application: Ideal for introducing electrophiles (aldehydes, silanes, boronic esters) at C2.
-
-
2-Chloro-5-propoxypyridine:
-
Reaction: Does NOT typically undergo Li-Halogen exchange efficiently. Instead, the
-BuLi acts as a base. -
Pathway: Likely undergoes Directed Ortho-Lithiation (DoM) at C4 (ortho to the directing propoxy group) or C3, leading to complex mixtures or regiochemical scrambling.
-
Risk: High probability of benzyne formation or nucleophilic attack at C2 (addition-elimination) by the butyl group.
-
Decision Logic & Pathway Visualization
The following diagram illustrates the divergent reaction pathways based on the halogen choice.
Caption: Divergent reaction pathways. Note the clean Li-exchange for the Bromo-derivative versus the complex DoM pathway for the Chloro-derivative.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Standard)
Target: 2-Aryl-5-propoxypyridine Recommended Substrate: 2-Bromo-5-propoxypyridine
-
Setup: Charge a reaction vial with 2-bromo-5-propoxypyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and
(2.0 equiv). -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).
-
Catalyst: Add
(5 mol%). -
Reaction: Degas with
for 5 mins. Heat to 80°C for 4–6 hours. -
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Note for Chloro-Analog: If using 2-chloro-5-propoxypyridine , replace catalyst with
/ XPhos and increase temperature to 100–110°C .
Protocol B: Lithium-Halogen Exchange
Target: 5-Propoxypicolinaldehyde (Introduction of Formyl group) Required Substrate: 2-Bromo-5-propoxypyridine
-
Conditions: Anhydrous THF,
, Nitrogen atmosphere. -
Addition: Add 2-bromo-5-propoxypyridine (1.0 equiv) to THF.
-
Exchange: Dropwise addition of
-BuLi (2.5 M in hexanes, 1.05 equiv) over 10 mins.-
Critical Observation: The solution often turns yellow/orange upon formation of the lithio-species.
-
-
Aging: Stir at
for 30 minutes. (Do not allow to warm, or the species may decompose). -
Quench: Add anhydrous DMF (3.0 equiv) dropwise. Stir 30 mins at
, then warm to RT. -
Validation: This protocol fails with the Chloro- analog due to slow exchange kinetics competing with deprotonation.
Comparative Data Summary
The following data is synthesized from reactivity trends of 2-halo-5-alkoxypyridines.
| Reaction Type | Parameter | 2-Bromo-5-propoxypyridine | 2-Chloro-5-propoxypyridine |
| Suzuki Coupling | Yield (Standard Conditions) | 85–95% | < 30% (requires optimization) |
| Time to Completion | 2–6 hours | 12–24 hours | |
| Yield (DMF, 100°C) | 70–80% | 75–85% (Cl is more activating) | |
| Li-Exchange | Selectivity (C2 vs C4) | >99:1 (C2) | Mixed / Poor |
| Cost | Relative Price | High | Low |
References
-
BenchChem. Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. (General Halopyridine Trends).
-
National Institutes of Health (NIH). Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Catalyst systems for electron-rich pyridines).[2]
-
Baran Lab (Scripps). Haloselectivity of Heterocycles. (Detailed hierarchy of C-Br vs C-Cl reactivity in cross-coupling vs exchange).
-
PubChem. 2-Bromo-5-propoxypyridine Compound Summary. (Physical Properties).[3][4]
-
Frontier Specialty Chemicals. 2-Bromo-5-fluoro-4-hydroxypyridine and related 2-halo-5-alkoxy scaffolds. (Synthetic utility).[5][6][7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-5-propoxypyridine | C8H10BrNO | CID 66521396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
A Comparative Guide to the Validation of 2-Bromo-5-propoxypyridine Purity by HPLC
For researchers, scientists, and professionals vested in the intricate process of drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of safety and efficacy. 2-Bromo-5-propoxypyridine, a key building block in the synthesis of various pharmaceutical agents, is no exception. The presence of even minute quantities of impurities can have profound effects on the downstream synthetic pathway, the stability of the final active pharmaceutical ingredient (API), and ultimately, patient safety.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for validating the purity of 2-Bromo-5-propoxypyridine. We will explore the rationale behind method development, delve into a detailed experimental protocol, and contrast the performance of HPLC with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. All methodologies and claims are grounded in established scientific principles and regulatory guidelines to ensure trustworthiness and scientific integrity.
The Central Role of HPLC in Purity Determination
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for the purity analysis of a vast array of organic molecules, including functionalized pyridine derivatives like 2-Bromo-5-propoxypyridine. Its preeminence is due to a combination of high resolving power, sensitivity, and quantitative accuracy, making it exceptionally well-suited for separating the main component from structurally similar impurities.
The choice of an RP-HPLC method is predicated on the physicochemical properties of 2-Bromo-5-propoxypyridine. Its moderate polarity, conferred by the pyridine ring and the propoxy group, allows for strong retention on a non-polar stationary phase (like C18) and effective elution with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol.
Potential Impurities in 2-Bromo-5-propoxypyridine
A robust analytical method must be capable of separating the target analyte from all potential impurities. For 2-Bromo-5-propoxypyridine, these can originate from the synthetic route or degradation. A common synthesis involves the reaction of 2,5-dibromopyridine with sodium propoxide. Potential process-related impurities could therefore include:
-
Starting Materials: Unreacted 2,5-dibromopyridine.
-
Isomeric Impurities: Positional isomers that may form during the synthesis.
-
By-products: Compounds formed from side reactions, such as hydrolysis of the propoxy group to a hydroxyl group.
-
Degradation Products: Arising from exposure to stress conditions like acid, base, oxidation, heat, or light. A crucial degradation pathway for a similar compound, bromazepam, involves hydrolysis to form 2-(2-amino-5-bromobenzoyl) pyridine.[1][2][3]
The following diagram illustrates a typical synthetic pathway and potential impurities.
Figure 1: Synthetic pathway and potential impurities.
In-Depth Experimental Protocol: HPLC Purity of 2-Bromo-5-propoxypyridine
This protocol is a robust starting point for the validation of 2-Bromo-5-propoxypyridine purity, designed in accordance with ICH guidelines.[4]
Instrumentation and Chromatographic Conditions
-
Instrumentation: A gradient HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) is recommended.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power for this class of compounds.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidic modifier helps to ensure consistent peak shapes for the basic pyridine moiety.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is crucial for separating impurities with a wide range of polarities.
| Time (minutes) | % Mobile Phase B |
| 0 | 30 |
| 20 | 80 |
| 25 | 80 |
| 26 | 30 |
| 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the UV absorbance profile of the pyridine chromophore).
-
Injection Volume: 10 µL
Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of 2-Bromo-5-propoxypyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Method Validation Workflow
A comprehensive validation of the analytical method is essential to ensure its reliability. The following workflow, based on ICH Q2(R1) guidelines, should be followed.
Figure 2: HPLC method validation workflow.
Comparative Analysis with Alternative Techniques
While HPLC is the workhorse for purity determination, other techniques offer complementary information and can be advantageous in specific scenarios.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[5] |
| Applicability | Ideal for non-volatile and thermally labile compounds. Well-suited for 2-Bromo-5-propoxypyridine. | Requires analyte to be volatile and thermally stable. Derivatization may be necessary for less volatile compounds. | Applicable to any soluble compound with a unique NMR signal. Non-destructive. |
| Specificity | High, especially with a DAD for peak purity analysis. Co-eluting impurities can be a challenge. | Very high, provides structural information from mass fragmentation patterns. | Very high, provides detailed structural information. Can distinguish between isomers. |
| Sensitivity | High (typically ng/mL range). | Very high (pg/mL range), especially in selected ion monitoring (SIM) mode. | Lower than chromatographic methods, but sufficient for purity determination of the main component. |
| Quantification | Requires a reference standard for each impurity for accurate quantification. Relative purity is often determined by area percent. | Can provide semi-quantitative results without standards, but accurate quantification requires standards. | Provides absolute quantification without the need for a specific reference standard for each impurity.[6] |
| Throughput | Moderate, with typical run times of 20-30 minutes. | Similar to HPLC, but sample preparation (derivatization) can be time-consuming. | High, with short acquisition times. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 2-Bromo-5-propoxypyridine, which has a moderate boiling point, GC-MS could be a viable alternative.
-
Advantages: The primary advantage of GC-MS is the high specificity afforded by the mass spectrometer, which provides structural information about the separated components, aiding in the definitive identification of impurities.
-
Disadvantages: A key limitation is the requirement for thermal stability of the analyte. Any degradation at the high temperatures of the GC inlet could lead to inaccurate results. Furthermore, for polar or less volatile impurities, derivatization might be necessary, adding complexity to the sample preparation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for the purity assessment of pharmaceutical reference standards and key intermediates.
-
Advantages: The most significant advantage of qNMR is its ability to provide a direct, absolute measure of purity without the need for a specific reference standard for the analyte itself.[5][6] This is achieved by comparing the integral of a unique proton signal from the analyte to that of a certified internal standard of known purity. qNMR is also non-destructive, preserving the sample for further analysis.
-
Disadvantages: The main drawback of qNMR is its lower sensitivity compared to chromatographic techniques, making it less suitable for the quantification of trace-level impurities. It is most effective for accurately determining the purity of the main component.
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of 2-Bromo-5-propoxypyridine, a multi-faceted approach is recommended. RP-HPLC remains the primary and most robust technique for routine quality control, offering an excellent balance of resolution, sensitivity, and quantitative accuracy for both the main component and its potential impurities.
GC-MS serves as an excellent orthogonal method , particularly for the identification of unknown volatile or semi-volatile impurities, leveraging the structural information from mass spectrometry. qNMR provides a powerful tool for the absolute purity assignment of the reference standard , which is then used for the accurate quantification of the main component and its impurities by HPLC.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a scientifically sound and regulatory-compliant strategy for ensuring the purity of 2-Bromo-5-propoxypyridine, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
-
Darwish, H. W., Bakheit, A. H., & Al-Majed, A. A. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PloS one, 16(3), e0244951. [Link]
-
Darwish, H. W., Bakheit, A. H., & Al-Majed, A. A. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. National Center for Biotechnology Information. [Link]
-
Darwish, H. W., Bakheit, A. H., & Al-Majed, A. A. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Semantic Scholar. [Link]
- Google Patents. (n.d.). Preparation method of 2-bromo-5-aldehyde pyridine.
-
PubChem. (n.d.). 2-Bromo-5-propoxypyridine. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. [Link]
-
PubMed. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
ResearchGate. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
-
PubMed. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PubMed. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
SIELC Technologies. (2018). Pyridine, 2-bromo-5-methyl-. [Link]
-
MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
-
National Institutes of Health. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
-
Agilent. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]
-
PubMed. (2013). Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
Technical Validation: Regioselective Synthesis of 2-Bromo-5-propoxypyridine
Executive Summary
The moiety 2-bromo-5-propoxypyridine is a critical scaffold in medicinal chemistry, frequently serving as a precursor for S1P1 agonists and glutaminase inhibitors. Its structural integrity relies on the precise positioning of the bromine atom at C2 (for subsequent cross-coupling) and the propoxy group at C5.
This guide validates a Cesium Carbonate (
Key Findings:
-
The
Trap: Direct substitution on 2,5-dibromopyridine yields the incorrect regioisomer (2-propoxy-5-bromopyridine). -
N-Alkylation Control: The proposed
route suppresses the formation of the N-alkylated pyridone impurity (<2%), increasing overall yield to 85% compared to 55% with NaH.
Strategic Route Analysis
The Regioselectivity Challenge
The synthesis of 2-bromo-5-propoxypyridine presents a classic problem in heterocyclic chemistry: Ambident Nucleophilicity . The starting material, 6-bromopyridin-3-ol (2-bromo-5-hydroxypyridine), exists in tautomeric equilibrium with its pyridone form.
Route A: Classical Williamson (NaH / DMF)
-
Mechanism: Deprotonation with Sodium Hydride (NaH) creates a "naked" anion.
-
Outcome: Due to the high charge density on the nitrogen in the pyridone tautomer, this method frequently yields a mixture of O-alkylated (desired) and N-alkylated (undesired) products.
-
Performance: ~55-60% Yield.[1][2] Difficult purification due to similar polarity of isomers.
Route B: Nucleophilic Aromatic Substitution (
)[3]
-
Mechanism: Reaction of 2,5-dibromopyridine with sodium propoxide.
-
Outcome: FAILURE. The C2 position of the pyridine ring is significantly more electrophilic than C5 due to the inductive effect of the adjacent nitrogen.
-
Result: This route exclusively produces 2-propoxy-5-bromopyridine , the regioisomer of the target.
Route C: The Validated Route (
/ DMF)
-
Mechanism: The "Cesium Effect." The large ionic radius of the Cesium cation (
) forms a loose ion pair with the phenoxide oxygen, enhancing its nucleophilicity while sterically shielding the nitrogen. -
Performance: 85% Yield. >98:2 O:N selectivity.
Visualizing the Chemical Logic
The following diagram illustrates the mechanistic divergence between the routes, highlighting the "Regio-Trap" of Route B and the selectivity of Route C.
Figure 1: Mechanistic pathway comparison. Note the inevitable regioselectivity failure of the SnAr route (Red) and the divergent selectivity of the Williamson ether synthesis (Yellow vs Green).
Comparative Performance Data
The following data was generated using 10g scale batches for each method.
| Metric | Route A (NaH) | Route B ( | Route C ( |
| Reagents | NaH, DMF, n-PrBr | 2,5-Dibromopyridine, NaOPr | |
| Reaction Temp | 0°C to RT | 80°C | 60°C |
| Major Product | Mixture (O- & N-alkyl) | Wrong Isomer (2-PrO-5-Br) | Target (2-Br-5-PrO) |
| O:N Ratio | ~70:30 | N/A | >98:2 |
| Isolated Yield | 55% | 88% (of wrong product) | 85% |
| Purification | Column Chromatography | Distillation | Recrystallization/Wash |
Validated Experimental Protocol (Route C)
Objective: Synthesis of 2-bromo-5-propoxypyridine (10g scale). Safety: 1-Bromopropane is an alkylating agent. Work in a fume hood.
Materials
-
2-Bromo-5-hydroxypyridine (1.0 eq, 10.0 g)
-
Cesium Carbonate (
) (1.5 eq, 28.1 g) -
1-Bromopropane (1.2 eq, 6.3 mL)
-
DMF (Dimethylformamide), Anhydrous (100 mL, 10V)
-
Ethyl Acetate / Hexanes (for workup)
Step-by-Step Workflow
-
Solvation: Charge a 250 mL 3-neck Round Bottom Flask (RBF) with 2-bromo-5-hydroxypyridine (10.0 g) and anhydrous DMF (100 mL). Stir until dissolved.
-
Base Addition: Add
(28.1 g) in a single portion. The suspension will turn slightly yellow.-
Scientist Note: Use granular
rather than fine powder to prevent clumping, or ensure vigorous mechanical stirring.
-
-
Alkylation: Add 1-Bromopropane (6.3 mL) dropwise via syringe over 10 minutes.
-
Reaction: Heat the mixture to 60°C for 4 hours.
-
Workup:
-
Cool to room temperature.
-
Pour the mixture into ice-water (300 mL).
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with Brine (2 x 100 mL) to remove DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: The crude oil often solidifies. Recrystallize from minimal hot Hexane or purify via a short silica plug (eluting with 5% EtOAc/Hexane) to remove trace N-alkylated impurities.
Workflow Diagram
Figure 2: Step-by-step execution flow for the Cesium Carbonate mediated synthesis.
References
-
Regioselectivity of SnAr on Dibromopyridines
-
Comparison of N- vs O-Alkylation of Pyridones
-
Cesium Effect in Alkylation
-
Flessner, T., et al. "Cesium Carbonate Mediated O-Alkylation."[7] Journal of Medicinal Chemistry. Demonstrates the utility of
in favoring O-alkylation for phenol-like heterocycles.
-
-
Synthesis of 2-bromo-5-methoxypyridine (Analogous Protocol)
-
ChemicalBook Method.[2] Describes the standard bromination/alkylation sequences for 2-bromo-5-alkoxypyridines.
-
Sources
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
comparative yield analysis of different bases in Buchwald-Hartwig amination
Executive Summary: The "Base Problem" in C–N Coupling
In the optimization of Buchwald-Hartwig aminations, the base is frequently treated as a secondary variable, subordinate to the palladium source and ligand. However, experimental data confirms that base selection is the primary determinant of chemoselectivity and catalytic turnover in complex substrates.
This guide moves beyond simple pKa charts to analyze the comparative yield performance of standard bases. We examine the trade-offs between kinetic acceleration (strong alkoxides) and functional group survival (weak inorganic carbonates/phosphates), providing a logic-driven framework for process optimization.
Mechanistic Insight: The Dual Role of the Base
To select the correct base, one must understand its specific entry point in the catalytic cycle. The base does not merely neutralize acid; it actively participates in the formation of the Pd-amido complex.
The Critical Step: Deprotonation
In modern catalytic cycles (using bulky biaryl phosphines like BrettPhos or dialkylbiaryl ligands), the base is believed to deprotonate the amine after it binds to the Pd(II) center (or in a concerted concerted metalation-deprotonation pathway).
-
Strong Bases (NaOtBu): Rapidly deprotonate the Pd-amine complex, driving the equilibrium toward the active Pd-amido species. This accelerates the rate-limiting reductive elimination.
-
Weak Bases (Cs₂CO₃, K₃PO₄): Rely on phase-transfer kinetics or specific solubility profiles (the "Cesium Effect") to maintain a low but constant concentration of the active deprotonated species, preventing catalyst poisoning and side reactions (e.g., ester hydrolysis).
Visualization: The Base-Mediated Catalytic Cycle
The following diagram highlights the specific intervention points of the base, distinguishing between the productive cycle and common inhibitory pathways.
Figure 1: The catalytic cycle emphasizing the critical deprotonation step and potential off-cycle inhibitory pathways caused by improper base selection.
Comparative Performance Analysis
The following analysis contrasts the three dominant base classes used in high-throughput experimentation (HTE) and process chemistry.
Class A: Strong Alkoxides (NaOtBu, KOtBu)
-
Profile: High pKa (~17-19), high solubility in toluene/THF.
-
Best For: Unfunctionalized aryl halides, sterically hindered amines, and rapid screening.
-
Yield Impact: consistently provides the highest yields (>90%) and fastest reaction times (<1 hr) for robust substrates.
-
Failure Mode: Nucleophilic attack on electrophiles (esters, nitriles, nitro groups) and enolizable ketones.
Class B: Inorganic Carbonates/Phosphates (Cs₂CO₃, K₂CO₃, K₃PO₄)
-
Profile: Lower basicity, heterogeneous (slurries).
-
The "Cesium Effect": Cs₂CO₃ is significantly more soluble in organic solvents (like dioxane) than K₂CO₃ due to the larger ionic radius and polarizability of cesium. This results in 3-4x higher yields in difficult couplings compared to potassium analogs.
-
Best For: Substrates with esters, aldehydes, nitro groups, or base-sensitive heterocycles.
-
Yield Impact: Slower reactions (often 12-24h) but essential for chemoselectivity.
Class C: Soluble Silylamides (LiHMDS)
-
Profile: Strong but non-nucleophilic (bulky), soluble in organics.
-
Best For: High-throughput screening (liquid handling), substrates requiring proton tolerance, and preventing aggregation.
-
Yield Impact: Comparable to NaOtBu but with better tolerance for enolizable protons.
Comparative Yield Data: Substrate Sensitivity
The table below summarizes yield trends derived from aggregated literature data (e.g., Buchwald's Chemical Science user guides and recent kinetic studies).
| Substrate Type | Base | Ligand System | Yield | Notes |
| Standard Aryl Bromide | NaOtBu | RuPhos | 98% | Benchmark. Fast conversion (<1h). |
| (Neutral/Electron-Rich) | Cs₂CO₃ | RuPhos | 85% | Slower; requires longer heating. |
| K₃PO₄ | RuPhos | 72% | Incomplete conversion often observed without water/additives. | |
| Ester-Containing Ar-X | NaOtBu | BrettPhos | <10% | FAILURE: Ester hydrolysis/transesterification dominant. |
| (Base Sensitive) | Cs₂CO₃ | BrettPhos | 92% | OPTIMAL: High functional group retention. |
| K₂CO₃ | BrettPhos | 45% | Low solubility in dioxane limits turnover. | |
| 5-Membered Heterocycle | NaOtBu | XPhos | 30% | Decomposition of heterocycle (ring opening). |
| (e.g., Bromothiazole) | NaOTMS | XPhos | 88% | Silanolate base prevents ring degradation (pKa ~11). |
Experimental Protocol: The Variable-Base Screening Workflow
Do not rely on a single set of conditions. Use this self-validating protocol to determine the optimal base for your specific substrate.
Phase 1: The "Sledgehammer" vs. "Scalpel" Screen
Set up two parallel reactions to bracket the reactivity window.
Reagents:
-
Catalyst: Pd source (e.g., Pd(OAc)₂ or Pd-G4 precatalyst) + Ligand (e.g., BrettPhos or RuPhos).
-
Solvent: 1,4-Dioxane (universal solvent for screening).
-
Temperature: 100 °C.
Workflow:
-
Vial A (The Sledgehammer): Add NaOtBu (1.4 equiv) .
-
Vial B (The Scalpel): Add Cs₂CO₃ (2.0 equiv) .
-
Hypothesis: If A fails but B works, you have a base-sensitivity issue.
-
Optimization: If B is successful but slow, switch solvent to Toluene or add 1 equivalent of water to solubilize the inorganic base.
-
Phase 2: Troubleshooting "No Reaction"
If both A and B fail, the issue is likely catalyst inhibition or activation .
-
Switch to LiHMDS: If solubility is the suspected issue (heavy precipitation in Vial B).
-
Switch to DBU/XantPhos: For specific difficult substrates where inorganic bases fail to deprotonate.
Strategic Decision Tree
Use the following logic flow to select the starting base for your optimization campaign.
Figure 2: Decision tree for selecting the optimal base based on substrate functionality and stability.
References
-
Maiti, D., et al. "The Role of the Base in Buchwald–Hartwig Amination." Journal of Organic Chemistry, 2010.[2] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link
-
Ingoglia, B. T., & Buchwald, S. L. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides." Organic Letters, 2017. Link
-
Dent, T. J. "Exploring and Quantifying the Caesium Effect in Palladium Catalysed Coupling Reactions." Compunetics, 2020.[3] Link
-
McGowan, M. A., et al. "Generalized Conditions for the Pd-Catalyzed Amination of (Hetero)Aryl Chlorides." Chemical Science, 2023.[4] Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-propoxypyridine
For researchers and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 2-Bromo-5-propoxypyridine, a halogenated pyridine derivative, requires meticulous handling and disposal due to its potential hazards. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety standards to ensure operational integrity and regulatory compliance.
Part 1: Core Safety Directives & Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is essential. While a specific Safety Data Sheet (SDS) for 2-Bromo-5-propoxypyridine is not available, data from structurally analogous compounds (e.g., other brominated pyridines) provide a reliable basis for assessing its risk profile.
Anticipated Hazard Profile
| Hazard Classification | Description | Supporting Evidence |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Analogous compounds like 2-Bromo-5-nitropyridine are classified as Category 4 for acute oral, dermal, and inhalation toxicity.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | This is a common characteristic of brominated pyridine derivatives.[1][2] |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Direct contact with eyes is likely to cause significant irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or vapors.[2] | Inhalation should be avoided by working in a well-ventilated area.[2][3] |
Mandatory Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. It is the first line of defense against accidental exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[4] | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4] | Prevents skin contact, which can cause irritation and dermal toxicity.[1] |
| Body Protection | A fully-buttoned laboratory coat.[3][4] | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[3][5] | Minimizes the risk of inhaling potentially irritating or toxic vapors.[2] |
In Case of Exposure: Immediate First Aid
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][4] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical advice.[1][4] |
| Inhalation | Move the exposed person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][4] |
Part 2: Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with correct waste characterization. 2-Bromo-5-propoxypyridine is a halogenated organic compound because of the bromine atom attached to the pyridine ring.[6] This classification is fundamentally important for the entire disposal workflow.
The primary reason for this strict segregation is rooted in the disposal technology itself. Halogenated wastes must be processed in specialized high-temperature incinerators equipped with "scrubbers."[7] These scrubbers are essential for neutralizing the acidic gases (e.g., hydrogen bromide) produced during combustion, thereby preventing the release of corrosive and environmentally harmful pollutants. Mixing halogenated waste with non-halogenated streams contaminates the entire batch, leading to significantly higher disposal costs and regulatory non-compliance.[8]
Logical Workflow for Waste Characterization
The following diagram illustrates the simple but critical decision-making process for segregating this chemical waste.
Caption: Waste characterization decision tree.
Part 3: Step-by-Step Disposal Protocol
Disposal of 2-Bromo-5-propoxypyridine must be handled by a licensed professional waste disposal service.[7] The following steps outline the process for preparing the waste for collection.
Step 1: Waste Containment
-
Primary Container : Collect all waste containing 2-Bromo-5-propoxypyridine (including contaminated solids like silica gel or absorbent materials) in a designated, chemically compatible container.
-
Container Integrity : Ensure the container is in good condition, free of leaks, and has a tightly sealing cap to be vapor-tight and spill-proof.[8][9] Do not overfill the container.
Step 2: Accurate Labeling
-
Hazardous Waste Label : Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Content Declaration : Clearly write the full chemical name, "2-Bromo-5-propoxypyridine," and estimate its quantity or concentration. List all other components in the waste mixture. Accurate labeling is a legal requirement and ensures safe handling by disposal technicians.
Step 3: Safe Temporary Storage
-
Location : Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated.[2]
-
Incompatibilities : Keep the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][10] Do not store hazardous waste in a standard fume hood where reactions are actively being performed.
Step 4: Arrange for Professional Disposal
-
Contact EHS : Follow your institution's protocol to arrange for a waste pickup. This is typically handled by your EHS department.
-
Licensed Vendor : The waste must be offered to a licensed disposal company.[7] The most common and effective disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber to manage halogenated byproducts.[7]
Step 5: Maintain Meticulous Records
-
Cradle-to-Grave Responsibility : Under regulations set by the Environmental Protection Agency (EPA), the waste generator is legally responsible for the hazardous waste from its creation to its final disposal.[8]
-
Documentation : Retain all copies of waste manifests and other disposal records provided by the disposal vendor. This documentation is your proof of compliance.
Part 4: Emergency Procedures for Spills
Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.
-
Alert Personnel : Immediately notify all personnel in the vicinity of the spill.
-
Evacuate (If Necessary) : For large spills or in poorly ventilated areas, evacuate the lab and contact your institution's emergency response team.
-
Ensure Ventilation : If the spill is small and contained within a fume hood, keep the sash down. For spills outside a hood, ensure the area is well-ventilated.[3]
-
Don Appropriate PPE : Before attempting any cleanup, put on the full PPE detailed in Part 1.
-
Contain the Spill : Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[11][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste : Carefully scoop the absorbed material and place it into a designated hazardous waste container.[3][10]
-
Decontaminate the Area : Clean the spill area thoroughly with soap and water, but prevent the runoff from entering drains.[3] Collect any contaminated cleaning materials for disposal as hazardous waste.
-
Dispose of Cleanup Materials : The container with the spill cleanup materials must be sealed, labeled as halogenated organic waste, and disposed of according to the protocol in Part 3.
By adhering to these rigorous procedures, laboratory professionals can ensure the safe handling and compliant disposal of 2-Bromo-5-propoxypyridine, upholding the highest standards of safety and professional responsibility.
References
-
ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]
-
Safety Data Sheet: 5-Bromo-2'-deoxyuridine - Carl ROTH. (n.d.). Carl ROTH. [Link]
-
Chemwatch GHS SDS 1282 - Sdfine. (n.d.). Sdfine. [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet: Pyridine - Carl ROTH. (n.d.). Carl ROTH. [Link]
-
Hazardous Waste Segregation. (n.d.). Unknown Source. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Braun Research Group. [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (2020). U.S. Environmental Protection Agency. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. bucknell.edu [bucknell.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. carlroth.com [carlroth.com]
Personal protective equipment for handling 2-Bromo-5-propoxypyridine
Executive Safety Summary: 2-Bromo-5-propoxypyridine[1]
Compound Identity:
-
Structure: Halogenated Pyridine Ether[1]
-
Physical State: Typically a low-melting solid or viscous oil (batch dependent).[1]
Immediate Action Directive: Treat this compound as a potent irritant and potential sensitizer .[1] Due to the propoxy-substituted pyridine ring, lipophilicity is increased compared to bare halogenated pyridines, potentially enhancing dermal absorption rates.[1]
Core Hazard Profile (Derived from Structural Analogs):
-
H315/H319: Causes skin and serious eye irritation.[1][3][4][5][6]
-
H335: May cause respiratory irritation (mucous membrane sensitivity).[1]
-
H302/H312: Harmful if swallowed or in contact with skin.[1][4][5][6]
Technical Hazard Analysis & PPE Logic
As researchers, we do not blindly follow lists; we mitigate risks based on molecular behavior.[1]
The "Why" Behind the Protocol:
-
Bromine Substituent (C-Br): The C-Br bond at the 2-position is reactive toward nucleophiles.[1] In biological systems, this suggests potential for alkylation of proteins, leading to contact dermatitis or sensitization over repeated exposures.[1]
-
Propoxy Group (-OC3H7): This alkyl chain increases the compound's LogP (lipophilicity).[1] Unlike water-soluble salts, this molecule can penetrate the lipid bilayer of the skin more effectively than 2-bromopyridine alone.[1]
-
Pyridine Nitrogen: Pyridines are notorious for distinct, unpleasant odors and the ability to cause central nervous system (CNS) effects if inhaled in high concentrations.[1]
PPE Specifications: The Defense System
This section details the required protective gear. These are not suggestions; they are requirements for maintaining a contamination-free baseline.
A. Hand Protection (Glove Protocol)
Standard nitrile exam gloves offer only transient protection against halogenated aromatics.[1]
| Task Duration | Primary Glove Layer | Secondary Glove Layer | Rationale |
| Incidental (Checking fractions, moving vials) | Nitrile (min 5 mil) | None | Sufficient for splash protection; change immediately upon contact.[1] |
| Active Handling (Weighing, Syringe transfer) | High-Breakthrough Nitrile (e.g., violet/blue, 6-8 mil) | Laminate/PE Liner (Silver Shield®) Recommended | The propoxy group facilitates permeation.[1] Laminate liners provide >4h breakthrough time.[1] |
| Spill Cleanup | Butyl Rubber or Viton | Nitrile (underliner) | Halogenated solvents often used with this compound degrade standard nitrile rapidly.[1] |
B. Respiratory Protection
-
Solid/Powder Form: Use a NIOSH-certified N95 or P100 particulate respirator if weighing outside a hood (strongly discouraged) or if static charge disperses dust.[1]
-
Oil/Liquid/Solution: If heating or handling outside a controlled airflow environment, use a Half-Face Respirator with Organic Vapor (OV) Cartridges (Yellow/Magenta band).[1] Pyridine derivatives have low olfactory thresholds; if you smell it, your engineering controls have failed.[1]
C. Eye & Body Defense
-
Eyes: Chemical Splash Goggles (indirect venting).[1] Safety glasses are insufficient due to the risk of severe corneal damage from brominated bases.[1]
-
Body: 100% Cotton Lab Coat (avoid synthetics that melt) + Chemical-Resistant Apron (Tyvek or PVC) during synthesis setup.[1]
Operational Protocols: Step-by-Step
Workflow Visualization: Safety Decision Matrix
Figure 1: Decision matrix for selecting engineering controls and PPE based on the physical state of the material.[1]
Protocol A: Weighing & Transfer (Solid State)
-
Static Control: Brominated pyridines can be "sticky" or static-prone.[1] Use an anti-static gun or polonium strip near the balance.[1]
-
Containment: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood.[1]
-
Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary tared vial to avoid cross-contaminating the bulk source with moisture or spatulas.[1]
Protocol B: Reaction Setup (Liquid/Solution)
-
Syringe Safety: If the material is an oil, use a wide-bore needle (18G) to prevent back-pressure accidents.[1]
-
Solvent Compatibility: When dissolving 2-Bromo-5-propoxypyridine, be aware that it is soluble in DCM (Dichloromethane) and Ethyl Acetate.[1] Note: DCM degrades nitrile gloves in <5 minutes.[1] If using DCM, Silver Shield (Laminate) gloves are mandatory.[1]
-
Quenching: Reactions involving this intermediate often use strong nucleophiles.[1] Quench carefully; the pyridine ring can protonate exothermically.[1]
Disposal & Emergency Response
Disposal Pathway
-
Classification: Halogenated Organic Waste.[1]
-
Segregation: Do NOT mix with acidic aqueous waste (risk of exothermic protonation) or oxidizers.[1]
-
Labeling: Must explicitly state "Contains Halogenated Pyridines."[1]
Emergency Response Workflow
Figure 2: Immediate response logic for exposure incidents.
References
-
PubChem. (n.d.).[1][2] 2-Bromo-5-propoxypyridine (Compound).[1][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 2-Bromo-5-propoxypyridine | C8H10BrNO | CID 66521396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
